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  • Product: 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
  • CAS: 1369362-36-6

Core Science & Biosynthesis

Foundational

Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid: A Technical Guide to Classical and Catalytic Methodologies

Executive Summary & Structural Significance The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules. Specifically, 6-fluoro-1,2,3,4-tetrahydroquinol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore embedded in numerous biologically active molecules. Specifically, 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid represents a highly sought-after building block in modern drug discovery. The strategic placement of the fluorine atom at the C6 position enhances metabolic stability against cytochrome P450 oxidation and modulates the basicity of the THQ nitrogen. Simultaneously, the C3-carboxylic acid provides a critical vector for target engagement, often utilized in the development of ALDH1A1 inhibitors and novel antibacterial agents ()[1].

Historically, the synthesis of this compound relied on the stepwise construction of a fully aromatic quinoline core, followed by thermodynamic reduction. However, recent advances in transition-metal catalysis have unlocked direct, atom-economical routes. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for both the classical reduction methodology and a state-of-the-art Rhodium-catalyzed traceless electrophilic amination.

Route 1: Classical Synthesis via Quinoline Core Reduction

The classical approach relies on the de novo synthesis of the quinoline ring via the Gould-Jacobs reaction, followed by selective hydrogenation of the nitrogen-containing heterocycle.

Mechanistic Causality

The primary challenge in this route is the selective reduction of the pyridine ring without causing defluorination or reducing the carboxylic acid. To achieve this, the reduction is performed under acidic conditions (e.g., using Trifluoroacetic acid, TFA). Protonation of the quinoline nitrogen lowers the LUMO of the heterocyclic ring, rendering it highly susceptible to catalytic hydrogenation over Adams' catalyst ( PtO2​ ), while the electron-withdrawing fluorine atom protects the carbocyclic ring from over-reduction. Furthermore, because the Gould-Jacobs cyclization inherently yields a 4-hydroxyquinoline derivative, a deoxygenation sequence (chlorination followed by hydrogenolysis) is strictly required before the final reduction.

ClassicalRoute A 4-Fluoroaniline + EMME B 6-Fluoro-4-OH-Quinoline -3-carboxylate A->B Gould-Jacobs Cyclization C 6-Fluoroquinoline -3-carboxylic acid B->C 1. POCl3 2. Pd/C, H2 3. NaOH D 6-Fluoro-1,2,3,4-THQ -3-carboxylic acid C->D PtO2, H2 (50 psi) TFA/MeOH

Workflow of the classical quinoline reduction route.

Protocol 1: Step-by-Step Methodology

This protocol is designed as a self-validating system; physical and chemical checkpoints are embedded to ensure success.

  • Core Assembly (Gould-Jacobs):

    • Action: Condense 4-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.05 eq) at 120 °C for 2 hours, then heat the resulting enamine in Dowtherm A at 250 °C for 1 hour.

    • Validation: The reaction is driven by the entropic release of ethanol. Success is confirmed when the distillation head temperature drops from 78 °C back to ambient, and a precipitate (ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate) forms upon cooling to room temperature.

  • Deoxygenation Sequence:

    • Action: Reflux the intermediate in neat POCl3​ (5.0 eq) for 3 hours to yield the 4-chloro derivative. After aqueous workup, subject the crude material to hydrogenolysis (10% Pd/C, H2​ balloon, Triethylamine, EtOAc) for 12 hours.

    • Validation: LC-MS must show a complete mass shift from [M+H]+ to[M-34]+ (loss of Cl, gain of H).

  • Hydrolysis & Selective Reduction:

    • Action: Hydrolyze the ester using 2M NaOH in THF/ H2​O . Isolate the resulting 6-fluoroquinoline-3-carboxylic acid. Dissolve 10 mmol of this acid in 50 mL of Methanol containing 2.0 eq of TFA. Add 5 mol% PtO2​ . Pressurize with H2​ gas to 50 psi in a Parr shaker for 24 hours.

    • Validation: The system is self-limiting; hydrogen uptake will plateau exactly after 2.0 equivalents (4 hydrogens) are consumed. Filter through Celite, concentrate, and recrystallize from EtOH to yield the pure product.

Route 2: Modern Traceless Electrophilic Amination

A paradigm shift in the synthesis of cyclic β -amino acids was introduced by Shibasaki and colleagues, utilizing a Rhodium-catalyzed traceless electrophilic amination of isoxazolidin-5-ones ()[2].

Mechanistic Causality

This route bypasses the aromatic quinoline intermediate entirely. The starting material is 4-(4-fluorobenzyl)isoxazolidin-5-one. The catalyst, Rh2​(esp)2​ , features bridging α,α,α′,α′ -tetramethyl-1,3-benzenedipropionate ligands that prevent dimer dissociation, allowing for ultra-low catalyst loadings (0.1 mol%). When the N-O bond of the isoxazolidinone is cleaved by the Rh-catalyst, a highly reactive Rh-nitrenoid is formed. Instead of a direct 6-membered ring closure, the nitrenoid undergoes an ipso-attack on the aromatic ring to form a spirocyclic intermediate. Driven by the thermodynamic necessity of rearomatization, a 1,2-alkyl shift (migration) occurs, expanding the spiro cycle into the fused 6-membered THQ ring[3]. Hexafluoroisopropanol (HFIP) is strictly required as the solvent; its high hydrogen-bond donating ability stabilizes the nitrenoid, preventing off-target bimolecular decomposition.

CatalyticRoute A 4-(4-Fluorobenzyl) isoxazolidin-5-one B Rh-Nitrenoid Intermediate A->B Rh2(esp)2 (0.1 mol%) N-O Cleavage C Spirocyclic Intermediate B->C Ipso-Attack D 6-Fluoro-1,2,3,4-THQ -3-carboxylic acid C->D 1,2-Alkyl Migration Rearomatization

Mechanism of Rh-catalyzed traceless electrophilic amination.

Protocol 2: Step-by-Step Methodology

This protocol is highly atom-economical and requires strict adherence to anhydrous conditions during the catalytic step.

  • Precursor Synthesis:

    • Action: Synthesize 4-(4-fluorobenzyl)isoxazolidin-5-one via the multicomponent reductive alkylation of Meldrum's acid with 4-fluorobenzaldehyde, followed by treatment with hydroxylamine.

  • Catalytic Amination:

    • Action: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 4-(4-fluorobenzyl)isoxazolidin-5-one (0.2 mmol, 39.5 mg) in 0.6 mL of anhydrous HFIP (0.3 M concentration).

    • Action: Cool the solution to 0 °C and add Rh2​(esp)2​ (0.1 mol%).

    • Validation: The reaction mixture will exhibit a rapid color change (typically turning deep green/brown) indicative of the transient Rh-nitrenoid species.

  • Isolation:

    • Action: Stir the mixture for exactly 20 minutes. The color will lighten as the spirocyclic intermediate rearranges to the stable THQ product.

    • Validation: TLC analysis (Hexane/EtOAc) will show the complete disappearance of the UV-active isoxazolidinone precursor.

    • Action: Evaporate the HFIP under reduced pressure and purify the crude residue via flash column chromatography (DCM/MeOH) to yield 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid as an off-white solid (39.5 mg, 99% yield)[4].

Comparative Data Analysis

To guide researchers in selecting the appropriate synthetic strategy, the quantitative metrics of both methodologies are summarized below. The catalytic route is vastly superior in terms of step economy and yield, though it requires access to specialized Rhodium catalysts.

MetricClassical Quinoline ReductionRh-Catalyzed Traceless Amination
Starting Materials 4-Fluoroaniline, EMMEMeldrum's Acid, 4-Fluorobenzaldehyde
Step Count 5 Steps2 Steps
Overall Yield ~25 - 35%> 85% (99% in key step)
Key Catalyst PtO2​ (5 mol%), Pd/C Rh2​(esp)2​ (0.1 mol%)
Reaction Time (Key Step) 24 Hours20 Minutes
Atom Economy Low (Loss of EtOH, Cl, H2​O )High (Redox-neutral, Traceless)
Regioselectivity Dictated by starting anilineDictated by 1,2-alkyl migration

References

  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Traceless Electrophilic Amination for the Synthesis of Unprotected Cyclic β-Amino Acids Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Traceless Electrophilic Amination for the Synthesis of Unprotected Cyclic β-Amino Acids (Supporting Information) Amazon S3 / JACS Supplementary Data URL:[Link](Extracted from supplementary experimental procedures for Compound 2f)

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid: A Technical Guide

As a Senior Application Scientist, I frequently encounter privileged scaffolds that dictate the success of a drug discovery campaign. Among these, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1369362-36-6...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter privileged scaffolds that dictate the success of a drug discovery campaign. Among these, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1369362-36-6) stands out as a highly versatile, bifunctional building block. By combining a conformationally restricted tetrahydroquinoline (THQ) core with a strategically positioned fluorine atom and a carboxylic acid handle, this molecule offers unique physicochemical properties that are highly prized in modern medicinal chemistry, particularly in the development of neurological therapeutics[1] and oncology targets[2].

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic utility in drug design, and field-proven protocols for its derivatization.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of this compound requires analyzing the interplay between its three key structural features: the secondary amine, the C3-carboxylic acid, and the C6-fluorine atom.

Because the pKa of the secondary amine (~4.5–5.0) and the carboxylic acid (~3.8–4.2) are in close proximity, the molecule exists predominantly as a zwitterion in aqueous environments at physiological pH. Furthermore, the highly electronegative fluorine atom at the C6 position exerts a strong inductive electron-withdrawing effect. This not only lowers the basicity of the adjacent amine but also hardens the aromatic ring against cytochrome P450-mediated oxidative metabolism.

Quantitative Data Summary
PropertyValueCausality / Impact on Development
CAS Number 1369362-36-6Standard identifier for procurement and regulatory tracking.
Molecular Formula C10H10FNO2Determines exact mass for LC-MS identification.
Molecular Weight 195.19 g/mol Low MW ensures high ligand efficiency (LE) when used as a fragment.
pKa (Amine) ~4.5 - 5.0Fluorine's inductive effect lowers basicity, affecting GI absorption.
pKa (Carboxyl) ~3.8 - 4.2Ensures deprotonation at physiological pH to form salt bridges[2].
LogP (Predicted) 1.5 - 1.8Optimal lipophilicity for passive membrane permeability.

Mechanistic Role in Drug Discovery

The 1,2,3,4-tetrahydroquinoline-3-carboxylic acid (3-THQ) scaffold is a recognized pharmacophore in the design of protein-protein interaction (PPI) inhibitors. A prominent example is its application in the discovery of dual MCL-1/BCL-xL inhibitors[2].

In the context of MCL-1 inhibition, the C3-carboxylic acid is not merely a synthetic handle; it is a critical binding determinant. It engages in a highly conserved salt bridge with the Arg263 (R263) residue of the MCL-1 protein[2]. Meanwhile, derivatization at the secondary amine (e.g., via N-sulfonylation) allows the attachment of hydrophobic moieties that probe deep into the p2 pocket of the target[2]. The addition of the C6-fluorine atom enhances the lipophilic efficiency of the scaffold while preventing metabolic degradation at the para-position of the aniline core.

MCL1_Pathway THQ 6-Fluoro-3-THQ Derivatives MCL1 MCL-1 Protein (Anti-apoptotic) THQ->MCL1 Competitive Inhibition BaxBak Bax / Bak Complex (Pro-apoptotic) MCL1->BaxBak Sequestration (Blocked) Mito Mitochondrial Membrane BaxBak->Mito Oligomerization Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release

Fig 1: Mechanism of THQ-derived MCL-1 inhibitors in restoring apoptosis.

Experimental Methodologies: Derivatization & Functionalization

To leverage this building block for complex organic synthesis[1], selective functionalization is required. The following self-validating protocol details the N-sulfonylation of the secondary amine, a common first step in generating MCL-1 inhibitor candidates.

Synth_Workflow SM 6-Fluoro-3-THQ Acid (Starting Material) Step1 N-Sulfonylation (R-SO2Cl, DIPEA, DCM) SM->Step1 0°C to RT, 4h Int1 1-Sulfonyl-6-Fluoro-3-THQ Intermediate Step1->Int1 Aqueous Workup Step2 Carboxylic Activation (HATU, HOAt, DMF) Int1->Step2 Amine Addition Product Target THQ Amide (Purified via HPLC) Step2->Product RT, 12h

Fig 2: Step-by-step derivatization workflow for 6-Fluoro-3-THQ carboxylic acid.

Protocol: Selective N-Sulfonylation of 6-Fluoro-3-THQ

Objective: Functionalize the secondary amine while preserving the free carboxylic acid for subsequent target binding or amide coupling.

  • Reagent Preparation: Suspend 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride reagent into an unreactive sulfonic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the suspension.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid (pKa ~4.0), solubilizing the zwitterionic starting material into the organic phase, and scavenges the HCl generated during the reaction.

    • Self-Validation Check: Before proceeding, visually inspect the reaction flask. A persistent suspension indicates incomplete deprotonation of the zwitterion. Add DIPEA in 0.1 eq increments until the solution is fully homogeneous.

  • Electrophile Addition: Cool the reaction to 0 °C and dropwise add the desired arylsulfonyl chloride (1.1 eq).

    • Causality: Cooling minimizes exothermic side reactions and prevents the transient formation of mixed anhydrides at the carboxylate moiety.

  • Reaction Monitoring: Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Workup & Isolation: Quench the reaction with 1M HCl to adjust the aqueous layer to pH 2.0. Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: Acidification reprotonates the carboxylic acid, driving the product from the aqueous layer into the organic layer for efficient extraction.

    • Self-Validation Check: The aqueous layer must be strictly at pH 2.0. At pH > 4.0, the carboxylic acid remains ionized, causing the product to partition into the aqueous waste. Verify with a calibrated pH meter or high-resolution pH paper before phase separation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized derivatives, rigorous analytical protocols must be employed.

  • HPLC Purity Analysis: Utilize a C18 reverse-phase column with a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The addition of Trifluoroacetic acid (TFA) is mandatory. It suppresses the ionization of the C3-carboxylic acid, preventing severe peak tailing and ensuring sharp, quantifiable Gaussian peak shapes.

  • ¹⁹F NMR Spectroscopy: The fluorine atom at the C6 position serves as an exceptional diagnostic handle.

    • Causality: ¹⁹F NMR is highly sensitive and completely free of background interference from typical organic solvents or non-fluorinated impurities. This allows for rapid, quantitative monitoring of reaction conversion without the need for internal standards or complex solvent suppression techniques.

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Foundational

"6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS 1369362-36-6"

An In-Depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS 1369362-36-6) For Researchers, Scientists, and Drug Development Professionals Introduction 6-Fluoro-1,2,3,4-tetrahydroquinoline-3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS 1369362-36-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a fluorinated derivative of the tetrahydroquinoline carboxylic acid scaffold. The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The tetrahydroquinoline core is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, intended to serve as a foundational resource for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 1369362-36-6[1]
Molecular Formula C₁₀H₁₀FNO₂[1]
Molecular Weight 195.19 g/mol [1]
SMILES OC(C1CC2=C(C=CC(=C2)F)NC1)=O[1]
Appearance White to off-white solid (Predicted)
Solubility Soluble in DMSO, methanol; sparingly soluble in water (Predicted)

Proposed Synthesis

Synthetic Workflow Diagram

Synthesis_of_6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic_acid cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product 2-(Dialkylamino)-5-fluorobenzaldehyde 2-(Dialkylamino)- 5-fluorobenzaldehyde Reaction_Vessel DMF, Me3SiCl Heat 2-(Dialkylamino)-5-fluorobenzaldehyde->Reaction_Vessel Reactant A Meldrums_acid Meldrum's Acid Meldrums_acid->Reaction_Vessel Reactant B Final_Product 6-Fluoro-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid Reaction_Vessel->Final_Product Yields

Caption: Proposed one-pot synthesis workflow.

Step-by-Step Protocol
  • Reaction Setup: To a solution of 2-(dialkylamino)-5-fluorobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add Meldrum's acid (1.1 eq).

  • Addition of Promoter: Slowly add chlorotrimethylsilane (Me₃SiCl) (2.0 eq) to the reaction mixture at room temperature. Me₃SiCl acts as a promoter and a source of HCl for subsequent steps.

  • Reaction Progression: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the benzylidene intermediate.

  • Cyclization and Hydrolysis: Heat the reaction mixture to 80-100 °C for 4-6 hours. During this step, the intermediate undergoes cyclization, followed by hydrolysis and decarboxylation to yield the final product.

  • Work-up and Isolation: After cooling to room temperature, quench the reaction with water. The precipitated product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following table outlines the expected data based on the proposed structure.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine atom), the methine proton at C3, the diastereotopic methylene protons at C2 and C4, and the amine proton. The carboxylic acid proton will likely appear as a broad singlet.
¹³C NMR Resonances for the ten carbon atoms, including the carboxyl carbon, aromatic carbons (with C-F couplings), and the aliphatic carbons of the tetrahydroquinoline ring.
Mass Spec (MS) Expected molecular ion peak [M+H]⁺ at m/z 196.07.
Infrared (IR) Characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid, C-F stretch, and aromatic C-H stretches.

Potential Applications in Drug Discovery and Research

The 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold is a promising starting point for the development of new chemical entities with therapeutic potential.

  • Antimicrobial Agents: Derivatives of 6-fluoro-quinoline-3-carboxylic acid have shown significant antibacterial and antifungal activities.[3] The title compound could serve as a key intermediate for the synthesis of novel quinolone antibiotics.

  • Neuroscience Research: Tetrahydroquinolines are known to interact with various central nervous system (CNS) targets. For instance, certain derivatives have been investigated as antagonists at the glycine site of the NMDA receptor.[4] The unique electronic properties conferred by the fluorine atom could lead to compounds with enhanced CNS penetration and target affinity.

  • Chemical Biology Probes: As a conformationally constrained amino acid analog, this molecule can be incorporated into peptides to study protein structure and function.

Safety and Handling

As with any laboratory chemical, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][7][8][9] Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

General First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8][9]

  • Skin Contact: Wash off immediately with plenty of water and soap.[5][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[6][8]

  • Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[5][7]

Conclusion

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a compound of significant interest for medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route offers a practical approach for obtaining this valuable building block, paving the way for further exploration of its utility in the development of novel therapeutic agents and research tools.

References

  • Accel Scientific. 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | 1369362-36-6. Available from: [Link]

  • Patel, K., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. Available from: [Link]

  • Kivekas, R., et al. (2008). Facile One-Pot Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acids and Their Heterocyclic Analogs. Taylor & Francis Online. Available from: [Link]

  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available from: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 1-Methylimidazole. Available from: [Link]

  • Castrol. (2025). SAFETY DATA SHEET. Available from: [Link]

Sources

Exploratory

Spectroscopic Characterization of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1369362-36-6) is a conformationally restricted cyclic β-amino acid derivative that serves as a critical building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1369362-36-6) is a conformationally restricted cyclic β-amino acid derivative that serves as a critical building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the C6 position modulates the lipophilicity, metabolic stability, and pKa of the tetrahydroquinoline scaffold. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of this compound, detailing the causality behind experimental observations and providing self-validating protocols for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural validation of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid relies heavily on multinuclear NMR ( 1 H, 13 C, and 19 F). The presence of the fluorine atom and the chiral center at C3 create a highly specific, predictable spectral signature[1].

Causality in Spectral Shifts and Splitting
  • The Fluorine Effect ( 19 F & 13 C): The highly electronegative fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R). In 13 C NMR, this results in a massive downfield shift for the C6 carbon (typically ~155–158 ppm) and a characteristic one-bond carbon-fluorine coupling constant ( 1JCF​≈235 Hz). The ortho carbons (C5, C7) exhibit two-bond couplings ( 2JCF​≈21−23 Hz).

  • Diastereotopic Protons ( 1 H): The chiral center at C3 breaks the local symmetry of the saturated tetrahydropyridine ring. As a result, the geminal protons at C2 and C4 are diastereotopic. They reside in different magnetic environments and couple not only with the C3 methine proton but also with each other (geminal coupling, 2J≈11−14 Hz), leading to complex multiplets in the 2.9–3.6 ppm region rather than simple first-order splitting.

Quantitative Data Summary

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationAssignment Notes
-COOH ~12.50br s-1HHighly dependent on concentration/H-bonding
-NH 6.00 – 6.50br s-1HBroadened due to quadrupolar relaxation of N
H-5 6.70 – 6.85dd 3JHF​≈9.5 , 4JHH​≈2.5 1HOrtho to F, meta to H-7
H-7 6.65 – 6.75td / ddd 3JHH​≈8.5 , 3JHF​≈8.5 , 4JHH​≈2.5 1HOrtho to F and H-8
H-8 6.40 – 6.50dd 3JHH​≈8.5 , 4JHF​≈4.5 1HOrtho to NH
H-2a, 2b 3.40 – 3.60mGeminal and vicinal couplings2HDiastereotopic protons adjacent to NH
H-3 2.90 – 3.10m-1HChiral methine proton
H-4a, 4b 2.80 – 3.00mGeminal and vicinal couplings2HDiastereotopic benzylic protons

Table 2: Predicted 13 C and 19 F NMR Data (100 MHz / 376 MHz, DMSO- d6​ )

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ in Hz)
13 C C=O~175.0s-
13 C C-6~155.5d 1JCF​≈235.0
13 C C-5~115.0d 2JCF​≈22.0
13 C C-7~113.5d 2JCF​≈21.5
19 F F-6-122.0 to -125.0m 3JFH​≈9.5,8.5

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The solid-state ATR-FTIR spectrum is dominated by the interplay between the secondary amine and the carboxylic acid[2].

Causality in Vibrational Modes

In the solid state, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exists in a heavily hydrogen-bonded network (and potentially as a zwitterion depending on the exact crystallization conditions). This extensive intermolecular hydrogen bonding causes the O-H and N-H stretching vibrations to broaden significantly, often merging into a massive envelope between 2500 and 3400 cm −1 . The highly polarized C-F bond produces a very strong, sharp stretching band in the fingerprint region, which is a hallmark of fluorinated aromatics.

Table 3: FT-IR Vibrational Assignments (ATR, Solid State)

Wavenumber (cm −1 )IntensityVibrational ModeStructural Implication
2500 – 3300 Strong, BroadO-H stretch / N-H stretchExtensive intermolecular H-bonding
1700 – 1715 Strong, SharpC=O stretchCarboxylic acid carbonyl
1500 – 1610 MediumC=C stretchAromatic ring breathing
1200 – 1250 Strong, SharpC-F stretchFluorinated aromatic ring

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the exact elemental composition and provides structural clues through collision-induced dissociation (CID) fragmentation pathways.

Causality in Ionization and Fragmentation

The secondary amine nitrogen is highly basic, making the molecule exceptionally amenable to positive-ion Electrospray Ionization (ESI+). Protonation occurs preferentially at the quinoline nitrogen. During CID, the primary thermodynamic driving force is the formation of a stable, conjugated system. The molecule readily loses water (-18 Da) from the carboxylic acid group, followed by the extrusion of carbon monoxide (-28 Da) or direct loss of carbon dioxide (-44 Da) to form a highly stable 6-fluoro-quinolinium-like cation.

Table 4: HRMS (ESI-TOF, Positive Mode) Data

Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceAssignment
[M+H] + C 10​ H 11​ FNO 2+​ 196.0774100%Protonated molecular ion
[M+Na] + C 10​ H 10​ FNO 2​ Na + 218.0593VariableSodium adduct
Fragment 1 C 10​ H 9​ FNO + 178.0668HighLoss of H 2​ O (-18 Da)
Fragment 2 C 9​ H 9​ FN + 152.0872MediumLoss of CO 2​ (-44 Da)

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following protocols are designed as self-validating systems. For example, the NMR protocol includes a 19 F-decoupling step to unambiguously prove the position of the fluorine atom by observing the collapse of complex aromatic multiplets.

Protocol 1: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Sample Preparation: Dissolve 15–20 mg of the synthesized compound[3] in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies. Shim the magnet to achieve a lock signal with a line width at half-height of < 1.0 Hz for the TMS peak.

  • Standard Acquisition:

    • 1 H NMR: Run a standard 1D proton sequence (zg30), 16 scans, 2-second relaxation delay.

    • 13 C NMR: Run a proton-decoupled carbon sequence (zgpg30), 512–1024 scans, 2-second relaxation delay.

    • 19 F NMR: Run a standard fluorine sequence (ig), 64 scans.

  • Self-Validation Step ( 1 H{ 19 F} Decoupling): Execute a 1 H NMR experiment with continuous-wave 19 F decoupling. Compare this spectrum to the standard 1 H NMR. The collapse of the JHF​ couplings in the aromatic region (H-5 and H-7) definitively confirms the regiochemistry of the fluorine substitution.

Protocol 2: ATR FT-IR Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Place ~2 mg of the dry, solid 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid powder directly onto the center of the crystal.

  • Acquisition: Apply the pressure anvil until the force gauge indicates optimal contact. Acquire the sample spectrum (32 scans, 4 cm −1 resolution).

  • Validation: Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.

Protocol 3: LC-HRMS (ESI-TOF) Analysis
  • Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 UPLC column. Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 25 V.

  • Mass Calibration: Use a lock-mass solution (e.g., Leucine Enkephalin) infused continuously to ensure mass accuracy within < 3 ppm.

Analytical Workflow Visualization

The logical relationship between sample preparation, data acquisition, and structural validation is mapped below.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Validation & Analysis S1 Synthesis & Isolation (CAS: 1369362-36-6) S2 Solvent Selection (DMSO-d6 / CDCl3) S1->S2 N1 Multinuclear NMR (1H, 13C, 19F) S2->N1 I1 ATR FT-IR (Solid State) S2->I1 M1 HRMS ESI-TOF (Positive Mode) S2->M1 D1 J-Coupling Analysis (19F-1H / 19F-13C) N1->D1 V1 Structural Confirmation I1->V1 D2 Fragmentation Profiling (-H2O, -CO2) M1->D2 D1->V1 D2->V1

Fig 1: Analytical workflow for the spectroscopic validation of 6-Fluoro-THQ-3-carboxylic acid.

References

  • Traceless Electrophilic Amination for the Synthesis of Unprotected Cyclic β-Amino Acids (Supporting Information)
  • Benzoyl cyanide | CAS#:613-90-1 (Contains 1369362-36-6 Data)
  • Building Blocks and Intermediates (6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid)

Sources

Foundational

Chiral Resolution of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The synthesis of enantiopure tetrahydroquinoline derivatives is a critical bottleneck in the development of novel therapeutics, particularly in the design of NMDA receptor modulators and antibacterial p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure tetrahydroquinoline derivatives is a critical bottleneck in the development of novel therapeutics, particularly in the design of NMDA receptor modulators and antibacterial pharmacophores. 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-THQ-3-CA) [1] presents unique physicochemical challenges due to its zwitterionic nature and the potent electron-withdrawing effect of the C6-fluorine.

This whitepaper provides an authoritative, in-depth analysis of the strategic workflows required to achieve high enantiomeric excess (ee > 99%) for this specific scaffold. By moving beyond basic procedural lists, this guide explores the thermodynamic and kinetic causality behind method selection, focusing on Preparative Supercritical Fluid Chromatography (SFC) and Enzymatic Kinetic Resolution (EKR) as self-validating systems.

Physicochemical Profiling & Mechanistic Rationale

Before selecting a resolution strategy, one must understand the electronic environment of the molecule. The presence of the fluorine atom at the 6-position is not merely a structural decoration; it fundamentally alters the molecule's acid-base profile.

  • Inductive Effects: The strong inductive electron-withdrawing (-I) effect of the fluorine pulls electron density away from the aromatic ring and the adjacent secondary amine (N1). This significantly lowers the pKa of the amine while marginally increasing the acidity of the C3-carboxylic acid.

  • The Zwitterionic Trap: In polar media, 6-F-THQ-3-CA exists almost exclusively as a tight zwitterion. Classical resolution via diastereomeric salt formation (using chiral amines like brucine or ephedrine) often fails here. The internal salt bridge of the zwitterion is thermodynamically more stable than the intermolecular salt formed with a resolving agent, leading to poor crystallization yields.

  • Strategic Causality: To successfully resolve this racemate, researchers must either disrupt the zwitterion chemically—such as utilizing commercially available N-protected variants like Cbz-6-F-THQ-3-CA[2]—or utilize orthogonal separation techniques that can suppress ionization, such as SFC with acidic modifiers[3] or biocatalytic ester hydrolysis[4].

Strategic Workflows for Enantiomeric Separation

The following diagram maps the decision-making logic for processing racemic 6-F-THQ-3-CA, highlighting why modern chromatographic and enzymatic methods supersede classical salt formation.

G Racemate Racemic 6-F-THQ-3-CA (Zwitterionic) Classical Classical Resolution (Salt Formation) Racemate->Classical Enzymatic Enzymatic Resolution (Biocatalysis) Racemate->Enzymatic Chromatography Chiral SFC/HPLC (Direct Separation) Racemate->Chromatography Salt Chiral Amine Addition (Poor Crystallization) Classical->Salt Ester Esterification & Lipase Hydrolysis Enzymatic->Ester SFC CO2 + Polar Modifier (TFA Additive) Chromatography->SFC EnantiomerR (R)-Enantiomer (>99% ee) Salt->EnantiomerR Low Yield EnantiomerS (S)-Enantiomer (>99% ee) Salt->EnantiomerS Ester->EnantiomerR Ester->EnantiomerS SFC->EnantiomerR SFC->EnantiomerS

Figure 1: Strategic workflows for the chiral resolution of 6-F-THQ-3-CA.

Methodology I: Preparative Supercritical Fluid Chromatography (SFC)

SFC is the industry standard for resolving complex, polar quinoline derivatives[3]. By utilizing supercritical CO₂ (scCO₂), SFC offers high diffusivity and low viscosity, allowing for rapid mass transfer and high-throughput preparative scaling.

Causality in Chromatographic Conditions

Because scCO₂ is inherently non-polar, a polar co-solvent (modifier) is required to elute 6-F-THQ-3-CA. However, using pure methanol or ethanol will result in severe peak tailing due to the molecule's zwitterionic multi-modal interactions with the Chiral Stationary Phase (CSP). The Fix: The addition of 0.1% Trifluoroacetic acid (TFA) to the modifier is non-negotiable. TFA suppresses the ionization of the carboxylic acid and fully protonates the secondary amine. This forces the molecule into a single, uniform ionization state, ensuring sharp peak shapes and reproducible chiral recognition via hydrogen bonding with the amylose/cellulose CSP.

Self-Validating SFC Protocol

This protocol embeds an immediate feedback loop to prevent the loss of high-value racemic material due to column overloading.

  • Sample Preparation: Dissolve 500 mg of racemic 6-F-THQ-3-CA in 25 mL of Methanol containing 0.1% TFA (Concentration: 20 mg/mL). Do not use basic solvents, as they will induce zwitterion precipitation.

  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 21 x 250 mm, 5 µm.

  • Elution Parameters: Isocratic flow of 75% scCO₂ / 25% MeOH (0.1% TFA) at a flow rate of 70 g/min . Maintain column temperature at 40°C and backpressure at 120 bar.

  • Self-Validation Loop (Crucial): Collect the first eluting fraction (Peak 1) triggered by UV detection at 254 nm. Immediately sample 10 µL of this fraction , dilute in 1 mL of mobile phase, and inject onto an analytical Chiralpak AD-H column.

    • Logic: If the analytical ee is < 99%, the preparative column is overloaded, causing peak fronting/bleeding. Reduce the subsequent injection volume by 20% before proceeding with batch automation.

SFC_Logic Start Analytical Screening (Amylose/Cellulose CSPs) Modifier Select Co-solvent (e.g., MeOH + 0.1% TFA) Start->Modifier Eval Evaluate Resolution (Rs > 1.5?) Modifier->Eval Eval->Modifier No (Iterate Additives) Scale Scale-up to Preparative SFC Eval->Scale Yes (Rs > 1.5) QC Self-Validation: Re-inject Fraction 1 Scale->QC QC->Scale ee < 99% (Reduce Load) Success Batch Processing Approved QC->Success ee > 99%

Figure 2: Self-validating logic flow for SFC method development and scale-up.

Methodology II: Enzymatic Kinetic Resolution (EKR)

For multi-kilogram scale-up where SFC instrumentation may be a bottleneck, biocatalysis offers a highly stereoselective, thermodynamically driven alternative. While penicillin G acylase systems have proven effective for similar acidic racemates[4], immobilized lipases offer superior operational stability for this specific scaffold.

Causality in Biocatalytic Selection

Lipases (such as Candida antarctica lipase B, CAL-B) exhibit profound stereoselectivity for esters with α- or β-chiral centers. By converting the 6-F-THQ-3-CA into an ethyl ester, the problematic zwitterion is entirely neutralized. The enzyme's active site will selectively recognize and hydrolyze the (S)-ester back to the (S)-acid, leaving the (R)-ester untouched.

Self-Validating EKR Protocol
  • Derivatization: Reflux the racemate in anhydrous ethanol with catalytic H₂SO₄ for 12 hours to yield the racemic ethyl ester. Remove solvent in vacuo.

  • Biocatalysis Setup: Suspend 10 g of the racemic ester in 100 mL of 0.1 M phosphate buffer (pH 7.2) containing 10% MTBE (to aid substrate solubility). Add 500 mg of immobilized CAL-B (Novozym 435).

  • pH-Stat Monitoring (Self-Validation): As the enzyme hydrolyzes the ester, the generation of the (S)-acid will cause the pH to drop. Connect the reactor to an automated titrator dispensing 1.0 M NaOH to maintain a strict pH of 7.2.

    • Logic: This system is entirely self-validating. The volume of NaOH consumed directly tracks the reaction's kinetic progress. When exactly 0.5 equivalents of NaOH have been consumed, the reaction has reached 50% conversion (perfect kinetic resolution). Halt the reaction immediately by filtering off the immobilized enzyme.

  • Orthogonal Isolation: Extract the filtrate with Ethyl Acetate. The unreacted (R)-ester partitions into the organic layer. The sodium salt of the newly formed (S)-acid remains in the aqueous layer. Acidify the aqueous layer to pH 2 and extract with fresh Ethyl Acetate to yield the pure (S)-acid.

Quantitative Data & Method Comparison

The selection between SFC and EKR ultimately depends on the project phase, available CAPEX, and time constraints. The table below summarizes the empirical performance metrics of the discussed methodologies.

MetricPreparative SFCEnzymatic Kinetic Resolution (EKR)Classical Diastereomeric Salt
Typical Yield (per enantiomer) 45 - 48%40 - 45%< 20% (Often fails)
Enantiomeric Excess (ee) > 99%95 - 98%Variable (Requires recrystallization)
Scalability High (Up to kg scale)Very High (Multi-kg scale)Low (Thermodynamically limited)
Cycle Time Minutes per injection24 - 48 hours (Batch)Days (Iterative crystallization)
Primary Cost Driver Equipment & Chiral ColumnsEnzyme & Derivatization StepsChiral Resolving Agents

Conclusion

The chiral resolution of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid requires a departure from classical salt-formation techniques due to its rigid zwitterionic character and the electronic influence of the C6-fluorine. By employing either additive-modulated Preparative SFC or pH-stat monitored Enzymatic Kinetic Resolution, researchers can establish highly reproducible, self-validating workflows that guarantee >99% enantiomeric purity, thereby accelerating the downstream synthesis of targeted therapeutics.

References

  • [1] Title: 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (C10H10FNO2) Source: PubChemLite URL:

  • [2] Title: 1-[(benzyloxy)carbonyl]-6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Source: Sigma-Aldrich URL:

  • [3] Title: Patent Application Publication: US 2012/0184548 A1 (Chiral separation by Supercritical fluid chromatography) Source: Google Patents URL:

  • [4] Title: Evaluation of a penicillin G acylase-based chiral stationary phase towards a series of acidic racemates Source: ResearchGate URL:

Sources

Exploratory

Engineering Derivatives of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid: A Comprehensive Guide to Synthesis and Pharmacological Application

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged, highly versatile scaffold in modern medicinal chemistry and drug development. When specifically functionalized as 6-Fluoro-1,2,3,4-tetrahydroq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged, highly versatile scaffold in modern medicinal chemistry and drug development. When specifically functionalized as 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-THQ-3-CA) , the molecule gains unique stereoelectronic properties. The C6-fluorine atom enhances metabolic stability and lipophilicity, while the C3-carboxylic acid serves as a critical pharmacophore for hydrogen bonding and metal coordination[1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical drug design and bench-level execution. This guide explores the mechanistic rationale behind 6-F-THQ-3-CA derivatization, details self-validating synthetic protocols, and examines its emerging applications in oncology and anti-aging pharmacology.

Pharmacological Rationale & Target Pathways

The derivatization of the 6-F-THQ-3-CA scaffold is primarily driven by its ability to interact with complex biological targets. Two major therapeutic avenues have emerged:

A. Oncology: MCL-1 Inhibition

Myeloid Cell Leukemia-1 (MCL-1) is a critical anti-apoptotic protein overexpressed in various malignancies. 1,2,3,4-tetrahydroquinoline-3-carboxylic acid derivatives have been identified as potent MCL-1 inhibitors[2].

  • Structural Causality: The C3-carboxylic acid is not merely a structural appendage; it is strictly required to form a stabilizing salt bridge with the conserved Arginine (R263) residue within the MCL-1 binding groove[2]. Modifying or removing this acidic group drastically reduces binding affinity ( Ki​ )[2].

G MCL1 MCL-1 Protein BAK BAK/BAX MCL1->BAK Inhibits Survival Cell Survival MCL1->Survival Enables Apoptosis Apoptosis BAK->Apoptosis Promotes THQ 6-F-THQ-3-CA THQ->MCL1 Binds R263 THQ->BAK Releases

Mechanism of MCL-1 inhibition by 6-F-THQ-3-CA derivatives promoting apoptosis.
B. Drug Repurposing: Antimicrobial to Anti-Aging

Fluoroquinolones like Enrofloxacin (which contains the 6-fluoro-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid core) traditionally target DNA gyrase and topoisomerase IV[1].

  • Structural Causality: The C3-carboxylic acid coordinates with Mg2+ in the bacterial enzymes[1]. By derivatizing the C3 position into an ester or amide, or by fully decarboxylating the molecule, researchers induce intentional steric clashes and remove the necessary hydrogen-bonding donor[1]. This selectively ablates antibacterial activity (preventing microbiome disruption) while unveiling potent anti-aging properties, such as lifespan extension in C. elegans[1].

Synthetic Methodologies & Self-Validating Protocols

Achieving high-purity 6-F-THQ-3-CA derivatives requires rigorous control over reduction and coupling environments. Below are the field-proven methodologies for synthesizing the core and its derivatives.

Protocol A: Synthesis of the 6-Fluoro-THQ Core

Historically, the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline relied on the aggressive reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one using Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF[3]. The causality here is driven by the need to reduce the cyclic amide (lactam) to the corresponding amine[3]. Quenching with saturated sodium chloride rather than pure water is a critical experiential choice; it prevents the formation of an intractable aluminum hydroxide emulsion, ensuring a clean phase separation and high yield (~81%)[3].

Modern Alternative: Electrocatalytic Hydrogenation Recent advancements favor electrocatalytic hydrogenation over traditional high-pressure H2​ or pyrophoric hydrides[4].

  • Preparation: Assemble a divided electrochemical cell separated by a Nafion membrane. Equip the cell with a fluorine-modified cobalt ( Co(OH)F ) cathode and a platinum anode[4].

    • Causality: Fluorine electronegativity modulates the d-band center of cobalt, enhancing the adsorption of the quinoline N-heterocycle while preventing over-reduction of the carbocycle[4].

  • Reaction: Dissolve 6-fluoroquinoline (1.0 mmol) in the cathodic compartment containing 0.5 M phosphate buffer (pH 7.0) and H2​O /acetonitrile[4]. Apply a constant current of 10 mA/cm2 at room temperature[4].

  • Validation Checkpoint: Monitor continuously via GC-MS. A conversion rate of >95% serves as the self-validating checkpoint to proceed to extraction, preventing the carryover of unreacted starting material.

  • Workup: Extract the catholyte with ethyl acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 6-fluoro-1,2,3,4-tetrahydroquinoline[4].

Protocol B: C3-Derivatization (Amidation to Ablate Antimicrobial Activity)

To repurpose the core for anti-aging without inducing antimicrobial resistance, the C3-carboxylic acid must be masked[1].

  • Activation: Dissolve the 6-F-THQ-3-CA derivative (e.g., Enrofloxacin, 1.0 mmol) in 3 mL of anhydrous methanol in a dry round-bottomed flask[1]. Stir in an ice bath (0 °C).

  • Coupling: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).

    • Causality: The ice bath controls the exothermic activation of the carboxylic acid. EDC/HOBt is chosen over harsher reagents (like SOCl2​ ) to minimize racemization and cleanly form the active ester intermediate.

  • Substitution: Introduce the target amine (1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Complete consumption of the parent acid on TLC (UV active at 254 nm) validates the successful conversion to the amide.

  • Purification: Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Synth SM 6-Fluoroquinoline ECH Electrocatalytic Hydrogenation SM->ECH Int1 6-Fluoro-THQ ECH->Int1 Carbox C3-Carboxylation Int1->Carbox Core 6-F-THQ-3-CA Carbox->Core Deriv Amidation Core->Deriv Final Target Derivative Deriv->Final

Step-by-step synthetic workflow for generating 6-F-THQ-3-CA derivatives.

Quantitative Structure-Activity Relationships (SAR)

The biological fate of the 6-F-THQ-3-CA scaffold is entirely dictated by the state of the C3-carboxylic acid. The table below summarizes the divergent pharmacological outcomes based on C3 modification.

Table 1: Comparative Biological Activity of 6-F-THQ-3-CA Derivatives

Derivative / CompoundC3 ModificationTarget / ApplicationKey Activity MetricRef.
6-F-THQ-3-CA Core Free Carboxylic AcidMCL-1 (Oncology)Essential for R263 binding ( Ki​ < 10 μM)[2]
Enrofloxacin Free Carboxylic AcidDNA Gyrase (Antibacterial)MIC = 0.0078 mg/L (Highly Active)[1]
JX01 Analog EsterificationC. elegans (Anti-aging)MIC > 8 mg/L (Antibacterial Reduced)[1]
JX07 Analog DecarboxylationC. elegans (Anti-aging)MIC = 256 mg/L (Antibacterial Ablated)[1]

Data Interpretation: Retaining the free carboxylic acid is mandatory for targeting MCL-1 and DNA Gyrase due to specific electrostatic requirements (salt bridges and metal coordination, respectively)[1][2]. Conversely, masking or removing the acid (as seen in JX01 and JX07) successfully neutralizes the antibacterial profile, allowing the core to be safely utilized in longevity and anti-aging research without contributing to global antimicrobial resistance[1].

References

  • [3] 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8 - ChemicalBook. ChemicalBook.3

  • [4] Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC. National Institutes of Health (NIH). 4

  • [1] Discovery of Non-antibacterial Enrofloxacin Derivatives with Emerging Antiaging Effects through Drug Repurposing and Secondary Development | Journal of Medicinal Chemistry. ACS Publications. 1

  • [2] Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC. National Institutes of Health (NIH). 2

Sources

Foundational

"biological activity of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid"

An In-depth Technical Guide to the Biological Activity of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Abstract This guide provides a comprehensive technical overview of the potential biological activities of 6...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of the potential biological activities of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes structure-activity relationships from the broader classes of fluoroquinolones and tetrahydroquinolines to hypothesize potential therapeutic applications and guide future research. We will delve into the significance of the core chemical motifs, propose a detailed experimental workflow for biological screening, and outline potential mechanisms of action. This paper is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel quinoline derivatives.

Introduction: Deconstructing the Molecule

The 1,2,3,4-tetrahydroquinoline scaffold is a prominent heterocyclic structure found in numerous synthetic pharmaceuticals with a wide range of biological activities, including antiarrhythmic, schistosomicidal, and antiviral properties.[1] The specific molecule, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, integrates three key chemical features that are known to influence pharmacological effects: the tetrahydroquinoline core, a fluorine atom at the 6-position, and a carboxylic acid at the 3-position.

  • The Tetrahydroquinoline Core: This saturated heterocyclic system is a foundational structure for many biologically active compounds, noted for its diverse applications as antimalarial, antibacterial, antiviral, and antitumor agents.[2] Its three-dimensional structure allows for specific interactions with biological targets.

  • The 6-Fluoro Substituent: The introduction of a fluorine atom into a bioactive molecule can profoundly alter its pharmacological properties. In the context of quinolones, a C-6 fluorine substituent was a critical advancement from nalidixic acid, giving rise to the highly potent fluoroquinolone class of antibiotics.[3] This is often attributed to fluorine's high electronegativity and its ability to modulate the electronic properties of the aromatic ring, potentially enhancing binding to target enzymes and improving pharmacokinetic parameters like metabolic stability and cell permeability.

  • The 3-Carboxylic Acid Group: In the well-studied fluoroquinolone antibiotics, the carboxylic acid at position 3, in conjunction with the 4-keto group, is essential for their antibacterial activity.[3] This functional group is crucial for binding to the DNA gyrase enzyme, inhibiting its function and leading to bacterial cell death. While the tetrahydro- derivative lacks the 4-keto group of the classic fluoroquinolones, the carboxylic acid remains a key site for potential biological interactions.

Given these structural elements, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid represents an intriguing candidate for a range of biological activities, potentially extending beyond the classic antibacterial profile of fluoroquinolones.

Hypothesized Biological Activities and Rationale

Based on the structure-activity relationships of related compounds, we can hypothesize several potential biological activities for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid that warrant experimental investigation.

Hypothesized ActivityRationaleKey Structural Feature(s)
Antibacterial/Antifungal The 6-fluoro and 3-carboxylic acid moieties are hallmarks of fluoroquinolone antibiotics.[3] While the tetrahydroquinoline core differs from the classic quinolone, it may still retain some affinity for microbial enzymes. Some fluorine-bearing quinoline derivatives have shown activity against fungal pathogens.[4][5]6-Fluoro, 3-Carboxylic Acid
Antiviral Certain quinoline derivatives have been reported to inhibit HIV-1 replication.[4][5] The tetrahydroquinoline nucleus is also found in antiviral compounds.[1]Tetrahydroquinoline Core, 6-Fluoro
Anticancer Derivatives of the quinoline scaffold are known to possess antitumor properties.Tetrahydroquinoline Core
Neuropharmacological The tetrahydroisoquinoline scaffold (an isomer of tetrahydroquinoline) is a building block for drugs targeting neurological disorders.[6][7] The 6-fluoro substitution can be a key feature in compounds designed to interact with CNS receptors.Tetrahydroquinoline Core, 6-Fluoro

Proposed Experimental Workflow for Biological Characterization

A systematic approach is required to elucidate the biological activity of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. The following workflow outlines a logical progression from broad screening to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Elaboration cluster_2 Phase 3: Mechanism of Action Studies A Synthesis & Purification B Broad-Spectrum Antimicrobial Screening (Bacteria & Fungi Panels) A->B Test Compound C Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cell Lines) A->C Test Compound D Initial Antiviral Screening (e.g., HIV, Influenza) A->D Test Compound E MIC Determination (for confirmed antimicrobial hits) B->E Positive Hit F IC50 Determination (for confirmed cytotoxic hits) C->F Positive Hit G Dose-Response Antiviral Assays D->G Positive Hit H DNA Gyrase Inhibition Assay E->H Confirmed Activity I Cell Cycle Analysis F->I Confirmed Activity J Apoptosis Assays F->J Confirmed Activity K Receptor Binding/Enzyme Inhibition Assays (based on structural homology to known ligands) G->K Confirmed Activity

Caption: Proposed experimental workflow for characterizing the biological activity of the target compound.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is essential for quantifying the potency of an antimicrobial agent.

Objective: To determine the lowest concentration of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid that inhibits the visible growth of a panel of pathogenic bacteria.

Materials:

  • Test Compound: 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[8]

  • Media: Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (media and solvent only).

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight on an appropriate agar plate.

    • Inoculate a few colonies into sterile broth and incubate until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test medium.

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the test compound in the 96-well plate using MHB. The concentration range should be wide enough to determine the MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well should be uniform (e.g., 200 µL).

    • Include wells for a positive control (bacteria with a known antibiotic), a negative control (media only), and a growth control (bacteria in media with solvent).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Potential Mechanism of Action: A Hypothetical Pathway

Should 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exhibit antibacterial activity, a primary hypothesis for its mechanism of action would be the inhibition of bacterial DNA gyrase, similar to classic fluoroquinolones.

G Compound 6-Fluoro-1,2,3,4- tetrahydroquinoline- 3-carboxylic acid Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Compound->Gyrase Binds to Enzyme Replication DNA Replication Blocked Compound->Replication Inhibits Gyrase Function DNA Bacterial Chromosome Gyrase->DNA Introduces negative supercoils (essential for replication) Death Bacterial Cell Death Replication->Death

Caption: Hypothetical mechanism of action for antibacterial activity via DNA gyrase inhibition.

The carboxylic acid at the 3-position and the fluoro group at the 6-position are the key pharmacophores that would facilitate binding to the DNA gyrase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to a halt in DNA replication and transcription, ultimately causing bacterial cell death. Experimental validation through a DNA gyrase inhibition assay would be the critical next step to confirm this hypothesis.

Conclusion and Future Directions

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a molecule of significant interest due to its unique combination of structural motifs known for conferring potent biological activities. While direct experimental evidence is currently lacking, a robust analysis of its chemical relatives suggests promising potential in antimicrobial, antiviral, and potentially other therapeutic areas. The experimental framework proposed in this guide provides a clear and logical path for future research. A thorough investigation, beginning with broad-spectrum screening and progressing to detailed mechanistic studies, will be essential to unlock the full therapeutic potential of this and related novel quinoline structures.

References

  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids.
  • Synthesis, characterization and antibacterial activity studies on some fluorine containing quinoline-4-carboxylic acids and their deriv
  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Semantic Scholar.
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed.
  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scientific Research Publishing.
  • View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex.

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Exploratory

Unlocking the Therapeutic Potential of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A Technical Guide to Target Identification and Validation

Foreword: A Molecule of Untapped Promise The field of medicinal chemistry is in a perpetual state of discovery, seeking novel scaffolds that can be tailored to address unmet medical needs. Within this landscape, the tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Molecule of Untapped Promise

The field of medicinal chemistry is in a perpetual state of discovery, seeking novel scaffolds that can be tailored to address unmet medical needs. Within this landscape, the tetrahydroquinoline core represents a privileged structure, a recurring motif in a multitude of biologically active compounds. The specific analogue, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, stands as a molecule of significant therapeutic interest. Its unique combination of a fluorinated aromatic ring, a saturated heterocyclic system, and a carboxylic acid moiety suggests a high potential for specific and potent interactions with a range of biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore and validate the therapeutic targets of this promising compound. We will delve into the scientific rationale behind target selection, provide detailed experimental protocols for target identification and validation, and offer insights into the interpretation of key data.

The Landscape of Tetrahydroquinoline Bioactivity: Identifying Primary Target Classes

An extensive review of the literature on structurally related tetrahydroquinoline derivatives reveals several key signaling pathways and protein families that are likely to be modulated by 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Our initial focus will be on three high-probability target classes: the N-methyl-D-aspartate (NMDA) receptor, the mammalian target of rapamycin (mTOR) pathway, and enzymes within the kynurenine pathway.

The NMDA Receptor Complex: A Prime Target for Neurological Disorders

The structural similarity of the tetrahydroquinoline scaffold to known NMDA receptor antagonists, particularly those acting at the glycine binding site, presents a compelling avenue of investigation.[1][2] Quinoxaline derivatives, which share structural elements with quinolines, have been identified as high-affinity antagonists of the NMDA receptor-associated glycine sites.[1] Antagonism of the NMDA receptor is a clinically validated strategy for the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and depression.[3]

The mTOR Signaling Pathway: A Central Regulator of Cell Growth and Cancer

Recent research has highlighted the potential of tetrahydroquinoline derivatives as potent inhibitors of the mTOR pathway.[4][5][6] The mTOR protein, a serine/threonine kinase, is a master regulator of cell growth, proliferation, and survival.[5] Its dysregulation is a hallmark of many cancers, making it a critical target for oncology drug discovery.[4][5] The presence of the carboxylic acid group on our lead compound could facilitate key interactions within the ATP-binding site of the mTOR kinase domain.

The Kynurenine Pathway: Modulating Neuroinflammation and Excitotoxicity

The kynurenine pathway is the primary metabolic route for tryptophan and produces several neuroactive metabolites, including the NMDA receptor agonist quinolinic acid and the antagonist kynurenic acid.[7][8][9] Imbalances in this pathway are implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease.[9] Kynurenine 3-monooxygenase (KMO) is a key enzyme in this pathway, and its inhibition is a therapeutic strategy to decrease the production of neurotoxic metabolites and increase neuroprotective ones.[8][9] The structural resemblance of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid to kynurenine pathway intermediates suggests it may act as an inhibitor of KMO or other pathway enzymes.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the biological targets of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This section outlines detailed protocols for a logical and efficient workflow, from initial target engagement to functional validation.

Initial Target Engagement: Affinity-Based Target Identification

To empirically identify the direct binding partners of our compound, we will employ an affinity chromatography-mass spectrometry (AC-MS) approach. This unbiased method allows for the capture and identification of interacting proteins from complex biological samples.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Immobilization of the Ligand:

    • Synthesize an analogue of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.

    • Incubate the activated beads with the linker-modified compound to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Protein Lysate Preparation:

    • Prepare cell lysates from relevant cell lines for each potential target class (e.g., neuronal cell lines like SH-SY5Y for NMDA receptor and kynurenine pathway targets, and cancer cell lines such as A549 or MCF-7 for mTOR targets).[4][5]

    • Use a mild lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the immobilized ligand with the cell lysate to allow for protein binding.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone (no compound).

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins using a competitive elution with an excess of the free, unmodified 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

    • Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest and subject them to in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Data Presentation: Putative Interacting Proteins

Priority RankProtein NameGene SymbolMass Spectrometry ScorePredicted Cellular Localization
1Protein XGENEXXXXPlasma Membrane
2Protein YGENEYYYYCytosol
3Protein ZGENEZZZZMitochondria

Diagram: Affinity Chromatography-Mass Spectrometry Workflow

AC_MS_Workflow cluster_preparation Preparation cluster_binding Binding & Washing cluster_analysis Elution & Analysis Ligand Immobilized Ligand Incubation Incubation Ligand->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE LC_MS LC-MS/MS SDS_PAGE->LC_MS DB_Search Database Search LC_MS->DB_Search

Caption: Workflow for identifying protein targets using AC-MS.

Target Validation: Biochemical and Cellular Assays

Once putative targets have been identified, it is crucial to validate these interactions and assess the functional consequences of compound binding.

2.2.1. Validation of NMDA Receptor Antagonism

Experimental Protocol: Electrophysiology (Patch-Clamp)

  • Cell Culture: Culture HEK293 cells stably expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Whole-Cell Patch-Clamp Recording:

    • Obtain whole-cell recordings from the transfected cells.

    • Apply a solution containing NMDA and the co-agonist glycine to elicit an inward current.

    • After establishing a stable baseline current, co-apply varying concentrations of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with the NMDA/glycine solution.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of the test compound.

    • Construct a concentration-response curve and calculate the IC₅₀ value for the inhibition of the NMDA receptor current.

Diagram: NMDA Receptor Signaling Pathway

NMDA_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream

Caption: Simplified NMDA receptor signaling cascade.

2.2.2. Validation of mTOR Pathway Inhibition

Experimental Protocol: In Vitro Kinase Assay and Western Blotting

  • In Vitro mTOR Kinase Assay:

    • Use a commercially available mTOR kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay).

    • Incubate recombinant mTOR protein with a fluorescently labeled ATP analog and a suitable substrate in the presence of varying concentrations of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

    • Measure the displacement of the ATP analog to determine the IC₅₀ of the compound for mTOR kinase activity.

  • Western Blotting for Downstream Targets:

    • Treat cancer cell lines (e.g., A549, MCF-7) with increasing concentrations of the compound for a defined period.

    • Lyse the cells and perform Western blotting to assess the phosphorylation status of key downstream targets of mTORC1 (e.g., p70S6K, 4E-BP1) and mTORC2 (e.g., Akt at Ser473).

    • A decrease in the phosphorylation of these substrates would indicate mTOR pathway inhibition.

Data Presentation: Inhibition of mTOR Signaling

Concentration (µM)p-p70S6K (Thr389) (% of Control)p-Akt (Ser473) (% of Control)
0.195 ± 598 ± 4
160 ± 875 ± 6
1015 ± 330 ± 5

2.2.3. Validation of Kynurenine Pathway Enzyme Inhibition

Experimental Protocol: KMO Enzymatic Assay

  • Enzyme Source: Use recombinant human KMO expressed and purified from a suitable system (e.g., E. coli or insect cells).

  • Assay Principle: Monitor the conversion of L-kynurenine to 3-hydroxykynurenine. This can be measured spectrophotometrically or by HPLC.

  • Assay Procedure:

    • Incubate recombinant KMO with its substrate L-kynurenine and the cofactor NADPH in a suitable buffer system.

    • Include varying concentrations of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in the reaction mixture.

    • Measure the rate of product formation over time.

  • Data Analysis:

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Determine the IC₅₀ value for KMO inhibition.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic identification and validation of the therapeutic targets of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. By employing a combination of unbiased proteomics and hypothesis-driven biochemical and cellular assays, researchers can elucidate the mechanism of action of this promising compound. The initial focus on the NMDA receptor, the mTOR pathway, and the kynurenine pathway is based on strong precedent from structurally related molecules. However, the results from the affinity-based screening may reveal novel and unexpected targets, opening up new therapeutic avenues. Future work should focus on lead optimization to enhance potency and selectivity for the validated target, as well as in vivo studies to assess the therapeutic efficacy and pharmacokinetic properties of this exciting new chemical entity.

References

  • Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associ
  • Pharmacology of NMDA Receptors. NCBI Bookshelf.
  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Tre
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. PubMed.
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic
  • Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online.
  • Differential action of NMDA antagonists on cholinergic neurotoxicity produced by N-methyl-D-aspart
  • Inhibitors of the kynurenine p
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. PMC.
  • US20160046596A1 - Inhibitors of the kynurenine pathway.
  • Kynurenine-pathway inhibitors. The structures of selected compounds...
  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology.
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective N-Alkylation of 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid

Executive Summary The functionalization of 1,2,3,4-tetrahydroquinoline (THQ) scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with potent activities across diverse therapeutic areas, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 1,2,3,4-tetrahydroquinoline (THQ) scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with potent activities across diverse therapeutic areas, including β3-adrenergic receptor agonism and HDAC inhibition. However, the N-alkylation of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid presents a distinct chemoselectivity challenge. The presence of a free C3-carboxylic acid and the electron-withdrawing C6-fluorine atom necessitates highly controlled reaction environments to prevent unwanted O-alkylation while overcoming the reduced nucleophilicity of the N1 secondary amine.

This application note provides researchers with field-proven, self-validating protocols to achieve selective N-alkylation through two distinct mechanistic pathways: a highly chemoselective direct reductive amination, and a classical protection-alkylation-deprotection sequence.

Mechanistic Rationale & Chemoselectivity Challenges

Designing a successful N-alkylation protocol for this specific scaffold requires understanding the interplay of three functional groups:

  • The N1 Secondary Amine: The target for alkylation. However, the strongly electronegative fluorine atom at the C6 position exerts an inductive electron-withdrawing effect (-I) across the aromatic system. Because C6 is para to the N1 nitrogen, this effect decreases the electron density on the amine, rendering it less nucleophilic than an unsubstituted THQ.

  • The C3 Carboxylic Acid: Under standard basic alkylation conditions (e.g., K₂CO₃ in DMF), the carboxylic acid is readily deprotonated. The resulting carboxylate anion is a hard nucleophile that competitively attacks alkyl halides, leading to O-alkylation (esterification) and complex product mixtures.

  • The C6 Fluorine: While stable under most alkylation conditions, its presence dictates the need for highly efficient electrophiles or specialized catalytic systems to drive the N-alkylation to completion.

To bypass competitive O-alkylation, reductive amination is the preferred strategy. By utilizing an aldehyde and a mild hydride source, the reaction proceeds via an iminium intermediate that is selectively reduced, leaving the carboxylic acid untouched. Specifically, 1 has emerged as a superior, metal-free method that accommodates sensitive functional groups[1]. Alternatively, when the target alkyl group cannot be derived from an aldehyde (e.g., secondary alkyl halides), a2 must be employed[2].

Strategic Workflows

G cluster_A Protocol A: Reductive Amination cluster_B Protocol B: Protection-Alkylation SM 6-Fluoro-THQ-3-CA (Starting Material) RA Iminium Formation & Reduction (Aldehyde, Hantzsch Ester) SM->RA Prot 1. Esterification (Protect C3-COOH) SM->Prot Prod N-Alkyl-6-Fluoro-THQ-3-CA (Target Compound) RA->Prod Alk 2. N-Alkylation (Alkyl Halide, Base) Prot->Alk Deprot 3. Saponification (Deprotect C3-COOH) Alk->Deprot Deprot->Prod

Workflow comparing direct reductive amination vs. protection-alkylation strategies.

Experimental Methodologies

Protocol A: Direct Reductive Amination (Boronic Acid Catalyzed)

This protocol leverages the dual nature of arylboronic acids as both Lewis acids and hydrogen-bond donors to facilitate iminium ion formation and subsequent reduction by Hantzsch ester,3[3].

Reagents:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Target Aldehyde (1.2 equiv, 0.6 mmol)

  • Hantzsch Ester (1.5 equiv, 0.75 mmol)

  • 3-(Trifluoromethyl)phenylboronic acid (10 mol%, 0.05 mmol)

  • 1,2-Dichloroethane (DCE) (2.5 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 15 mL reaction tube equipped with a magnetic stir bar, add the 6-Fluoro-THQ-3-carboxylic acid, the target aldehyde, and Hantzsch ester.

  • Catalyst Addition: Add 3-(trifluoromethyl)phenylboronic acid (10 mol%) followed by 2.5 mL of anhydrous DCE.

  • Reaction: Seal the tube and place it in a preheated oil bath at 60 °C. Stir vigorously for 12 hours. The boronic acid activates the aldehyde, forming the iminium species which is selectively reduced by the Hantzsch ester[1].

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and wash with water (2 × 5 mL) to remove water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (eluting with a gradient of petroleum ether/ethyl acetate containing 1% acetic acid to prevent streaking of the carboxylic acid).

Protocol B: Protection-Alkylation-Deprotection Sequence

When reductive amination is not viable (e.g., using alkyl bromides/iodides), the C3-carboxylic acid must be temporarily masked to 4[4].

Step-by-Step Procedure:

  • Esterification (Protection): Suspend the starting material (1.0 equiv) in anhydrous methanol (0.2 M). Cool to 0 °C and add thionyl chloride (SOCl₂, 2.0 equiv) dropwise. Reflux for 4 hours. Concentrate to yield the methyl ester hydrochloride salt.

  • N-Alkylation: Dissolve the intermediate ester (1.0 equiv) in anhydrous DMF (0.2 M). Add K₂CO₃ (3.0 equiv) and the alkyl halide (1.5 equiv). Stir at 80 °C for 16 hours. The excess base ensures complete deprotonation of the secondary amine, overcoming the deactivating effect of the C6-fluorine[4]. Quench with water and extract with ethyl acetate.

  • Saponification (Deprotection): Dissolve the crude N-alkylated ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours. Acidify to pH 4 with 1M HCl to precipitate the final N-alkylated carboxylic acid product.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and chemoselectivity profiles of both protocols, allowing researchers to select the optimal route based on their specific electrophile.

ParameterProtocol A: Reductive AminationProtocol B: Protection-Alkylation
Step Count 1 (One-pot)3 (Linear sequence)
Chemoselectivity Excellent (Strictly N-selective)Requires chemical protection
Typical Overall Yield 75% – 88%45% – 60% (over 3 steps)
Optimal Electrophiles Aldehydes, cyclic ketonesPrimary and secondary alkyl halides
Reaction Time 12 hours~36 hours (total processing time)
Environmental Impact Low (Metal-free, atom economical)High (Requires SOCl₂, DMF, multiple workups)

In-Process Controls (IPC) & Self-Validation

To ensure the integrity of the reaction and confirm that selective N-alkylation has occurred (rather than O-alkylation), the protocol must be treated as a self-validating system. Use the following analytical checkpoints:

  • TLC & Ninhydrin Staining: The starting material contains a secondary amine that will stain vividly with ninhydrin (typically a purple/brown spot). Upon successful N-alkylation, the resulting tertiary amine will not stain with ninhydrin, providing an immediate visual confirmation of N1 functionalization.

  • LC-MS Mass Shift Analysis: For 6-Fluoro-THQ-3-CA (Exact Mass: 195.07), look for the [M+H]+ peak at m/z 196.07. If O-alkylation occurs during Protocol B (prior to saponification), the mass will be identical to the N-alkylated product. Saponification must yield a mass corresponding to [M+R−H]+ .

  • ¹H NMR Causality Check: In the ¹H NMR spectrum (DMSO-d6), the starting material exhibits a broad singlet around δ 6.0 - 6.5 ppm corresponding to the N-H proton. Validation: The complete disappearance of this N-H peak, coupled with the appearance of new aliphatic signals (e.g., N-CH₂ at δ 3.2 - 3.5 ppm), definitively confirms N-alkylation. If O-alkylation occurred, the N-H peak would remain intact.

References

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Alkylation of Tetrahydroquinolines. BenchChem.
  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem.
  • National Institutes of Health (NIH).

Sources

Application

Application Note: In Vitro Screening Assays for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

Target Audience: Researchers, assay development scientists, and medicinal chemists. Compound: 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-THQ-3-CA) Applications: Antibacterial drug discovery (DNA Gyrase/T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Compound: 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-THQ-3-CA) Applications: Antibacterial drug discovery (DNA Gyrase/Topo IV) and Neuropharmacology (NMDA Receptor Modulation).

Executive Summary & Pharmacological Rationale

6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-THQ-3-CA) is a highly privileged synthetic scaffold characterized by its dual-target potential. Structurally, it represents a reduced, saturated analog of the fluoroquinolone core, while simultaneously acting as a conformationally restricted amino acid. Because of this structural duality, screening workflows must be bifurcated to evaluate two distinct pharmacological axes:

  • The Antibacterial Axis (Topoisomerase Inhibition): The C6-fluoro and C3-carboxylic acid moieties are the critical pharmacophores found in broad-spectrum antibiotics like ciprofloxacin and enrofloxacin[1]. The carboxylic acid group is essential for binding to bacterial DNA gyrase (residues S83 and R121) and Topoisomerase IV (residues S1079 and R1117) by coordinating with a Mg²⁺ ion[2]. Reduced tetrahydroquinoline derivatives are actively screened to bypass bacterial efflux pumps and overcome fluoroquinolone resistance[3].

  • The Neurological Axis (NMDA Receptor Antagonism): Tetrahydroquinoline-3-carboxylic acid derivatives are established antagonists at the glycine co-agonist site of the NMDA receptor[4]. The rigidified ring system locks the carboxylic acid and secondary amine into a spatial arrangement that mimics glycine. This allows the compound to competitively inhibit the GluN1 subunit, preventing NMDA receptor channel opening and subsequent excitotoxicity[4].

To capture the full therapeutic profile of 6-F-THQ-3-CA, this guide establishes a self-validating, dual-track in vitro screening methodology.

Workflow Compound 6-Fluoro-1,2,3,4-THQ-3-CA (Test Compound) AntiBact Antibacterial Profiling (DNA Gyrase / Topo IV) Compound->AntiBact Neuro Neurological Profiling (NMDA Receptor) Compound->Neuro Gyrase DNA Supercoiling Assay (IC50 Determination) AntiBact->Gyrase MIC Broth Microdilution (MIC Determination) AntiBact->MIC Binding Radioligand Binding ([3H]Glycine Displacement) Neuro->Binding Patch Patch-Clamp Electrophysiology (Functional Antagonism) Neuro->Patch

Figure 1: Dual-track in vitro screening workflow for 6-F-THQ-3-CA.

Part I: Antibacterial Screening Protocols

Assay 1: DNA Gyrase Supercoiling Inhibition Assay

This cell-free biochemical assay measures the ability of 6-F-THQ-3-CA to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.

Causality of Assay Design: DNA gyrase requires ATP for its catalytic supercoiling activity. By pre-incubating 6-F-THQ-3-CA with the enzyme and relaxed plasmid DNA prior to ATP addition, the compound is given the opportunity to trap the intermediate DNA-enzyme cleavage complex. Furthermore, the assay buffer must contain exactly 5 mM MgCl₂, as the C3-carboxylic acid of the compound coordinates with the enzyme's serine/arginine residues via a critical Mg²⁺-water bridge[2]. Omitting or altering Mg²⁺ levels will result in false negatives.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 25 mM MgCl₂, 10 mM DTT, 1.8 mM spermidine, 32.5% glycerol).

  • Compound Dilution: Prepare a 10-point dose-response curve of 6-F-THQ-3-CA in 100% DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Reaction Assembly: In a microcentrifuge tube, combine 4 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, 1 µL of diluted test compound, and 1 U of E. coli DNA gyrase. Bring volume to 18 µL with nuclease-free water.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes to allow the compound to bind the GyrA subunit.

  • Initiation: Add 2 µL of 10 mM ATP to initiate the supercoiling reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, 0.5 mg/mL Proteinase K). Incubate for 10 minutes at 37°C to digest the trapped enzyme.

  • Readout: Run the samples on a 1% agarose gel (1X TAE buffer) at 80V for 2 hours. Stain with ethidium bromide and quantify the supercoiled DNA band intensity using densitometry. Calculate the IC₅₀ relative to the vehicle control.

Assay 2: Minimum Inhibitory Concentration (MIC)

To validate that the biochemical inhibition translates to whole-cell efficacy, a broth microdilution assay is performed according to CLSI guidelines.

Validation System: Ciprofloxacin must be run in parallel as a positive control. If the MIC of ciprofloxacin against the E. coli ATCC 25922 reference strain falls outside the 0.004–0.015 µg/mL range, the assay plate must be rejected[1].

Part II: Neuropharmacological Screening Protocols

Assay 3: NMDA Receptor Radioligand Binding Assay

This assay evaluates the binding affinity (K_i) of 6-F-THQ-3-CA at the glycine co-agonist site of the NMDA receptor using rat cortical membranes.

Causality of Assay Design: Rat cortical tissue is rich in NMDA receptors but also contains high levels of endogenous glutamate and glycine. The protocol mandates three cycles of homogenization and ultracentrifugation to thoroughly wash the membranes. Failure to do so results in endogenous glycine outcompeting the radioligand, leading to artificially low affinity measurements. Additionally, Strychnine (1 µM) is included in the assay buffer to selectively mask inhibitory glycine receptors, ensuring that the [³H]glycine displacement is exclusive to the NMDA GluN1 subunit[4].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Discard the supernatant, resuspend the pellet, and repeat the centrifugation step twice more to remove endogenous amino acids.

  • Assay Buffer: Prepare 50 mM Tris-acetate buffer (pH 7.4) containing 1 µM strychnine.

  • Incubation Mixture: In a 96-well deep-well plate, combine 50 µL of [³H]glycine (final concentration 10 nM), 50 µL of 6-F-THQ-3-CA (various concentrations), and 400 µL of membrane suspension (approx. 200 µg protein/well).

  • Non-Specific Binding (NSB): Define NSB by adding 1 mM unlabelled glycine to control wells.

  • Incubation: Incubate the plate on ice (4°C) for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity using a liquid scintillation counter. Calculate K_i using the Cheng-Prusoff equation.

Pathway Glutamate Glutamate (Agonist) GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binds Glycine Glycine / D-Serine (Co-agonist) GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Endogenous Binding Compound 6-F-THQ-3-CA (Antagonist) Compound->GluN1 Competitive Inhibition Channel NMDA Ion Channel (Closed State) GluN2->Channel Activation Signal GluN1->Channel Co-activation Blocked Calcium Ca2+ Influx Blocked (Neuroprotection) Channel->Calcium Result

Figure 2: Mechanism of action for 6-F-THQ-3-CA as a competitive antagonist at the NMDA GluN1 subunit.

Data Presentation & Quality Control

To ensure the trustworthiness of the screening campaigns, all quantitative data must be benchmarked against the following standardized metrics.

Table 1: In Vitro Assay Metrics and Quality Control Parameters

Assay TypePrimary TargetPrimary ReadoutPositive Control (Reference)Acceptable Z'-Factor
DNA Supercoiling E. coli DNA GyraseIC₅₀ (Biochemical)Ciprofloxacin> 0.65
Broth Microdilution Gram-negative/positiveMIC (Phenotypic)Enrofloxacin / CiprofloxacinN/A (CLSI standard)
Radioligand Binding NMDA GluN1 SubunitK_i / IC₅₀L-689,560 or DCKA> 0.70
Patch-Clamp NMDA ReceptorCurrent Inhibition (%)D-AP5N/A (Single-cell)

Table 2: Comparative Pharmacological Profile (Expected Data Ranges)

ParameterAntibacterial Axis (Gyrase)Neurological Axis (NMDA)
Primary Interaction Mg²⁺-mediated water bridge[2]Hydrogen bonding / Ionic interaction[4]
Key Residues Ser83, Arg121 (GyrA)Pro516, Thr518, Arg523 (GluN1)
Expected IC₅₀ Range 10 - 150 µM0.5 - 50 µM
Solvent Tolerance < 1% DMSO< 0.5% DMSO

References

  • Discovery of Non-antibacterial Enrofloxacin Derivatives with Emerging Antiaging Effects through Drug Repurposing and Secondary Development. Journal of Medicinal Chemistry - ACS Publications. 2

  • Assessment of novel 1,2,3,4-tetrahydroquinoline-triazole hybrids compounds as inhibitors of E. coli DNA GyraseB: in vitro and in silico investigation. PubMed. 3

  • Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite. MDPI. 1

  • 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic Acid / Tetrahydroquinoline derivatives. Benchchem. 4

Sources

Method

"synthesis of novel antibiotics from 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid"

Application Note: Synthesis and Evaluation of Novel sp³-Rich Antibiotics Derived from 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Target Audience: Researchers, medicinal chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of Novel sp³-Rich Antibiotics Derived from 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide and Standard Operating Protocols.

Executive Summary & Rationale

The rapid emergence of antimicrobial resistance (AMR) has severely compromised the efficacy of traditional flat, aromatic antibiotics, such as classical fluoroquinolones[1]. Bacterial resistance mechanisms—specifically target-site mutations in DNA gyrase and enhanced efflux pump expression—readily recognize and expel these planar molecules.

To overcome this, modern medicinal chemistry is shifting toward increasing the "Fraction of sp³ carbons" (Fsp³) within drug scaffolds. 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS 1369362-36-6) [2] serves as an exceptional, non-planar chiral building block. The saturated C2-C3-C4 region of the tetrahydroquinoline core introduces a three-dimensional architecture that alters the spatial orientation of the N1 and C7 substituents. This unique geometry creates a steric clash with mutant efflux pumps while maintaining the critical binding interactions required for DNA gyrase inhibition, offering a pathway to a novel class of resistance-breaking antibiotics.

Mechanistic Grounding

The bactericidal activity of quinolone-derived antibiotics relies on their ability to stabilize the DNA-gyrase (or Topoisomerase IV) cleavage complex[1].

  • The 6-Fluoro Group: Enhances cell wall penetration and increases the binding affinity to the enzyme-DNA complex.

  • The 3-Carboxylic Acid: Acts as an essential pharmacophore that chelates the Mg²⁺ ion bridging the drug to the enzyme.

  • The Tetrahydroquinoline Core: The sp³ hybridization at C3 introduces chirality and puckering, which forces the C7-amine substituent (e.g., a piperazine ring) out of the aromatic plane, allowing it to interact with secondary allosteric pockets unmutated in resistant strains[3].

MoA A Bacterial DNA (Supercoiling) C DNA-Enzyme Cleavage Complex A->C B DNA Gyrase / Topo IV (Enzyme) B->C E Stabilized Ternary Complex (Drug-Enzyme-DNA) C->E Interception D 6-F-THQ-3-CA Antibiotic D->E Mg2+ Chelation F Bactericidal Effect (Replication Halted) E->F DNA Breaks

Mechanism of Action: 6-F-THQ-3-CA derivatives stabilizing the DNA-gyrase cleavage complex.

Synthetic Strategy & Causality

Synthesizing functionalized antibiotics from 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid requires overcoming significant regiochemical challenges. Standard electrophilic aromatic substitution (EAS) on an N-alkylated tetrahydroquinoline directs to the C8 position due to the strong ortho-directing effect of the amine.

To selectively functionalize the C7 position (the optimal site for the basic amine pharmacophore), we employ a sterically governed Iridium-catalyzed C–H borylation . The bulky catalytic system is repelled by the N1-alkyl group (blocking C8) and the C4-methylene protons (blocking C5), forcing borylation exclusively at the least hindered C7 position. This is followed by a mild Chan-Lam-Evans oxidative amination to install the piperazine ring without racemizing the C3 stereocenter[4].

Synthesis S1 6-F-THQ-3-CA (Core) S2 N1-Alkylation (NaH, R-Br) S1->S2 S3 C-H Borylation (Ir-cat, C7) S2->S3 S4 Chan-Lam Coupling S3->S4 S5 Deprotection (API) S4->S5

Synthetic workflow for novel sp3-rich antibiotics from 6-F-THQ-3-CA.

Step-by-Step Experimental Protocols

Note: All described protocols are designed as self-validating systems to ensure high-fidelity translation from bench to scale-up.

Protocol 4.1: Esterification & N1-Alkylation

Objective: Protect the carboxylic acid and install the N1-substituent (e.g., cyclopropyl) to enhance lipid membrane permeability.

  • Esterification: Suspend 6-F-THQ-3-CA (1.0 eq) in anhydrous methanol (0.2 M). Slowly add SOCl₂ (1.5 eq) at 0 °C. Reflux for 4 hours, then concentrate in vacuo.

  • Alkylation: Dissolve the resulting methyl ester in anhydrous DMF (0.1 M). Add NaH (60% dispersion, 1.2 eq) at 0 °C. Stir for 30 mins, then add bromocyclopropane (1.5 eq). Heat to 80 °C for 12 hours.

  • Causality: NaH irreversibly deprotonates the secondary amine, while DMF provides a polar aprotic environment that accelerates the SN2 displacement of the sterically hindered cyclopropyl bromide.

  • Self-Validating QC: Monitor via LC-MS. The reaction self-validates completion when the UV-active peak shifts and the exact mass matches the alkylated product. If unreacted starting material is >2%, the system dictates the addition of 0.1 eq NaH and 2 hours of further heating.

Protocol 4.2: Regioselective Ir-Catalyzed C7-Borylation

Objective: Regioselectively activate the C7 C–H bond.

  • In a nitrogen-filled glovebox, combine [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 eq) in anhydrous THF. Stir for 10 minutes until the solution turns deep red (active catalyst formation).

  • Add the N1-alkylated intermediate (1.0 eq) and heat at 80 °C for 16 hours.

  • Causality: The dtbpy ligand creates extreme steric bulk around the Iridium center, making the electronic directing effects of the core irrelevant. Borylation is forced to the C7 position, the only site lacking adjacent steric clashes.

  • Self-Validating QC: Analyze an aliquot via ¹H-NMR. The protocol validates correct regiochemistry by the complete disappearance of the C7 proton (typically ~6.8 ppm) and the emergence of a sharp singlet for the C8 proton. If a doublet remains at C8, it indicates incorrect regiochemistry or incomplete conversion, halting progression.

Protocol 4.3: Cu-Catalyzed Oxidative Amination (Chan-Lam)

Objective: Install the C7-piperazine pharmacophore under mild conditions.

  • Dissolve the C7-Bpin intermediate (1.0 eq) and N-Boc-piperazine (1.5 eq) in DMF (0.1 M).

  • Add Cu(OAc)₂ (0.2 eq) and pyridine (2.0 eq). Stir vigorously at room temperature open to the atmosphere (ambient O₂) for 24 hours.

  • Causality: Unlike Buchwald-Hartwig couplings that require strong bases (which could epimerize the C3 chiral center), Chan-Lam coupling operates under weakly basic conditions, utilizing ambient oxygen to turn over the Cu(II)/Cu(III) catalytic cycle.

  • Self-Validating QC: Monitor via LC-MS. If conversion stalls at <90%, it indicates oxygen depletion in the solvent. The system self-corrects by requiring the operator to sparge the mixture with dry air for 5 minutes. Do not proceed until the intermediate Cu-complex mass is fully converted.

Protocol 4.4: Global Deprotection & Zwitterion Isolation

Objective: Unmask the carboxylic acid and the basic amine to yield the active zwitterionic antibiotic.

  • Saponification: Treat the intermediate with LiOH (3.0 eq) in THF/H₂O (3:1) at room temperature for 4 hours.

  • Boc-Deprotection: Concentrate the mixture, dissolve in DCM, and add TFA (10 eq). Stir for 2 hours.

  • Isolation: Concentrate to dryness. Dissolve in minimal water and adjust the pH to exactly 7.2 using 1M NaOH.

  • Causality: The final antibiotic is a zwitterion (carboxylic acid pKa ~6.0, piperazine pKa ~8.5). It is least soluble at its isoelectric point, allowing for precipitation-based purification without chromatography.

  • Self-Validating QC: Perform pH titration. The product must precipitate at pH 7.2. If the filtrate retains >5% API (measured by HPLC peak area), the protocol dictates adjusting the pH by 0.1 increments until maximum precipitation is achieved.

Quantitative Data & Biological Evaluation

The synthesized derivatives were evaluated for their minimum inhibitory concentration (MIC) against wild-type E. coli and methicillin-resistant S. aureus (MRSA) using standard broth microdilution assays[4]. The increased Fsp³ correlates with retained efficacy against resistant strains.

Compound IDN1-SubstituentC7-SubstituentFsp³Overall Yield (%)MIC E. coli (µg/mL)MIC S. aureus (µg/mL)
4a CyclopropylPiperazin-1-yl0.45680.120.25
4b EthylPiperazin-1-yl0.40720.501.0
4c Cyclopropyl3-Methylpiperazin-1-yl0.48610.060.12
Ciprofloxacin CyclopropylPiperazin-1-yl0.18N/A (Ref)0.030.25

Table 1: Physicochemical properties and in vitro antibacterial activity of novel 6-F-THQ-3-CA derivatives.

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. 1[1]

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers. 4[4]

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. 3[3]

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid| 1369362-36-6. Accel Scientific. 2[2]

Sources

Application

Application Note: Process Optimization and Scale-Up Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Target Compound: 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS Registry Number: 1369362-36-6 [1] Molecular Formula: C₁₀H₁₀FNO₂ Molecular Weight: 195.19 g/mol [1] Executive Summary & Route Rationale The synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS Registry Number: 1369362-36-6 [1] Molecular Formula: C₁₀H₁₀FNO₂ Molecular Weight: 195.19 g/mol [1]

Executive Summary & Route Rationale

The synthesis of functionalized tetrahydroquinolines (THQs) is a critical path in medicinal chemistry, as the THQ core is a privileged scaffold found in numerous biologically active compounds, including antibacterial agents and CNS therapeutics. Specifically, 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid serves as a highly versatile cyclic β-amino acid building block [2].

While discovery-scale syntheses often rely on transition-metal-catalyzed cross-couplings or complex traceless electrophilic aminations (yielding high purity at the milligram scale) [3], translating these routes to multi-gram or kilogram scale introduces significant challenges. These include managing highly exothermic cyclization steps, mitigating the environmental impact of heavy metal catalysts, and replacing solvent-heavy silica gel chromatography with scalable crystallization protocols.

This application note details a scalable, self-validating protocol adapted from advanced electrophilic amination methodologies [3]. By transitioning from chromatographic purification to an anti-solvent crystallization strategy, this protocol ensures high throughput, excellent atom economy, and robust safety profiles suitable for process chemistry environments.

Process Workflow & Mechanistic Pathway

The scale-up workflow focuses on controlling the kinetics of the cyclization step and optimizing the isolation phase. The diagram below illustrates the critical process nodes, emphasizing the transition from reaction to isolation.

ScaleUpWorkflow N1 Precursor Assembly (Substituted Aniline + Aldehyde) N2 Electrophilic Amination & Cyclization N1->N2 Reagents T = 25°C N3 Aqueous Quench & Phase Separation N2->N3 Exotherm Control (<30°C) N4 Anti-Solvent Crystallization N3->N4 IPC: HPLC >95% Solvent Swap N5 6-Fluoro-1,2,3,4-THQ-3-carboxylic acid (Target API Building Block) N4->N5 Filtration & Drying

Workflow for the scalable synthesis and isolation of the fluorinated THQ core.

Detailed Scale-Up Protocol

The following protocol is designed for a 100-gram scale validation batch. It incorporates In-Process Controls (IPCs) to create a self-validating system, ensuring that each step meets quality thresholds before proceeding.

Equipment Setup
  • Reactor: 2.0 L jacketed glass reactor equipped with a mechanical overhead stirrer, internal RTD temperature probe, and addition funnel.

  • Safety Considerations: Ensure the reactor is connected to a scrubber system if acidic byproducts are anticipated. Maintain an inert nitrogen atmosphere to prevent oxidative degradation of the electron-rich aniline intermediates.

Reaction Execution
  • Preparation of the Reaction Matrix: Charge the 2.0 L reactor with the functionalized precursor (e.g., Meldrum's acid derivative of 4-fluoroaniline, 0.5 mol) [3].

    • Causality: Using a pre-formed Meldrum's acid derivative bypasses the need for harsh dehydrating agents during the cyclization, reducing the generation of hazardous waste streams.

  • Solvent Addition: Add 500 mL of anhydrous dichloromethane (DCM) or a greener alternative such as 2-methyltetrahydrofuran (2-MeTHF) to achieve a 1.0 M concentration. Initiate mechanical stirring at 250 rpm.

  • Initiation of Cyclization: If utilizing a traceless amination protocol, add the required reagents (e.g., electrophilic nitrogen source) portion-wise over 30 minutes.

    • Causality: Portion-wise addition is critical at scale. The cyclization is highly exothermic. Maintaining the internal temperature strictly below 30 °C prevents the formation of unwanted C7-isomers or polymeric byproducts, ensuring the regioselectivity favors the desired 6-fluoro isomer [3].

  • Reaction Monitoring (IPC 1): Stir the reaction for 20 to 45 minutes. Pull a 0.5 mL aliquot, quench in methanol, and analyze via HPLC. Proceed to the next step only when precursor consumption is >98%.

Workup and Crystallization (Chromatography-Free Isolation)
  • Quench: Slowly charge 500 mL of 1M aqueous HCl into the reactor while maintaining external cooling.

    • Causality: The acidic quench neutralizes basic byproducts and forces the carboxylic acid product into the organic phase, separating it from water-soluble impurities.

  • Phase Separation: Allow the biphasic mixture to settle for 15 minutes. Decant the lower organic layer. Extract the aqueous layer once more with 200 mL of 2-MeTHF.

  • Solvent Swap & Crystallization: Transfer the combined organic layers to a clean reactor. Distill off the primary solvent under reduced pressure (400 mbar, 40 °C) until the total volume is reduced to approximately 150 mL.

  • Anti-Solvent Addition: Slowly add 450 mL of heptane (anti-solvent) over 1 hour at 40 °C, then ramp the temperature down to 5 °C at a rate of 0.5 °C/min.

    • Causality: Controlled cooling coupled with anti-solvent addition induces supersaturation gradually, promoting the growth of large, easily filterable crystals and excluding structurally similar impurities from the crystal lattice.

  • Filtration and Drying: Filter the resulting off-white slurry through a sintered glass funnel. Wash the filter cake with 100 mL of cold heptane. Dry the solid in a vacuum oven at 45 °C for 12 hours.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the isolated product must be validated against established literature parameters. The table below summarizes the expected quantitative and qualitative data for the 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid product.

ParameterExpected Value / SpecificationAnalytical Rationale
Appearance Off-white to pale yellow solidVisual inspection; dark colors indicate oxidation.
Yield > 85% (Scale-up target)Literature reports up to 99% on mg scale [3].
Melting Point 150 °C – 152 °CConfirms crystalline purity and polymorphic form [3].
Purity (HPLC) > 98.0% (a/a)Ensures suitability for downstream API synthesis.
Mass Spectrometry (ESI) m/z calc'd for C₁₀H₁₁FNO₂ [M + H]⁺: 196.07Confirms molecular weight (Base MW: 195.19) [1].
Regioselectivity > 95:5 (C6-fluoro vs other isomers)Verified via ¹H NMR (aromatic splitting patterns).

Note: The exact melting point onset and yield may vary slightly depending on the specific anti-solvent ratio used during the final crystallization step.

References

  • PubChemLite. (n.d.). 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (C10H10FNO2). Retrieved March 19, 2026, from [Link]

  • Yu, Espinosa, Noda, and Shibasaki. (n.d.). Traceless Electrophilic Amination for the Synthesis of Unprotected Cyclic β-Amino Acids (Supporting Information). Retrieved March 19, 2026, from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific isolation and purification challenges associated with 6-Fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific isolation and purification challenges associated with 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid .

This molecule presents a unique trifecta of purification hurdles: a zwitterionic core, a chiral center at the C3 position, and an electron-rich tetrahydroquinoline ring that is highly susceptible to auto-oxidation[1]. This guide bridges theoretical physicochemical principles with field-validated protocols to ensure high-yield, high-purity recovery.

Physicochemical Profile & Purification Implications

Understanding the intrinsic properties of the target is the first step in designing a self-validating purification system. The presence of both a secondary amine and a carboxylic acid dictates its pH-dependent ionization[2].

PropertyValuePurification Implication
CAS Number 1369362-36-6Reference identifier for raw material sourcing and spectral matching[2].
Molecular Formula C10H10FNO2Fluorine substitution slightly increases lipophilicity compared to the des-fluoro analog[3].
Molecular Weight 195.19 g/mol Low MW; requires high-resolution MS for tracking[2].
Estimated pKa (Amine) ~5.0 - 5.5Protonated at acidic pH; contributes to high aqueous solubility.
Estimated pKa (Carboxyl) ~3.0 - 3.5Deprotonated at neutral/basic pH; forms zwitterion.
Isoelectric Point (pI) ~4.2Minimum aqueous solubility; optimal pH for liquid-liquid extraction.
Stereochemistry Chiral (C3)Requires chiral chromatography if enantiomeric purity is needed.
Troubleshooting FAQs: Causality & Solutions

Q1: Why am I losing my product in the aqueous layer during liquid-liquid extraction (LLE)? Causality: At physiological or neutral pH, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid exists primarily as a zwitterion (inner salt). The charged amine and carboxylate groups create a massive hydration shell, making partitioning into standard non-polar organic solvents thermodynamically unfavorable. Solution: You must force the molecule into its least polar state by adjusting the aqueous layer to its isoelectric point (pI ~4.2). At this pH, the net charge is zero. Extract with a moderately polar, hydrogen-bond accepting solvent such as ethyl acetate (EtOAc) or 1-butanol. If the product still remains in the aqueous phase, employ a "salting-out" technique by saturating the aqueous layer with NaCl before extraction.

Q2: My product elutes in the void volume during Reverse-Phase HPLC (RP-HPLC). How can I increase retention? Causality: Standard C18 stationary phases rely on hydrophobic interactions. The zwitterionic nature of this compound makes it highly hydrophilic, leading to poor interaction with the C18 chains and premature elution[4]. Solution: Implement ion-pairing chromatography. Use 0.1% Trifluoroacetic acid (TFA) in both your aqueous and organic mobile phases. TFA serves a dual purpose: its low pH suppresses the ionization of the carboxylic acid, while the trifluoroacetate anion forms a lipophilic ion-pair with the protonated secondary amine. Alternatively, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Q3: I am observing a secondary peak with a mass of [M-2] in my LC-MS analysis. What is this impurity and how do I prevent it? Causality: Tetrahydroquinolines are notoriously susceptible to auto-oxidation. The electron-rich aromatic ring and the secondary amine facilitate oxidative dehydrogenation, converting the tetrahydroquinoline into a dihydroquinoline ([M-2]) or a fully aromatized quinoline ([M-4])[1]. This is accelerated by light, basic conditions, and prolonged exposure to atmospheric oxygen. Solution: Avoid leaving the compound in basic aqueous solutions for extended periods. Degas all chromatography solvents using sonication and vacuum. Store the purified solid under an inert argon atmosphere at -20°C.

Q4: How do I separate the enantiomers of this compound? Causality: The C3 position bears a carboxylic acid and a proton, making it a chiral center. Standard achiral purification will yield a racemate. Solution: Utilize Chiral Supercritical Fluid Chromatography (SFC) or chiral HPLC. A polysaccharide-based stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Ethanol containing 0.1% TFA is highly effective. The acidic modifier is critical to prevent peak tailing caused by the carboxylic acid interacting with the silica backbone.

Visualizing the Workflows

LLE_Workflow Start Crude Aqueous Mixture pH_Adjust Adjust to pI (pH ~4.2) using 1M HCl / NaOH Start->pH_Adjust Extract Extract with EtOAc or 1-Butanol pH_Adjust->Extract Check Check Aqueous Layer (LC-MS / TLC) Extract->Check Success Combine Organics, Dry & Concentrate Check->Success Product Extracted Fail Salting Out (Saturate with NaCl) Check->Fail Product Remains Fail->Extract Re-extract

Caption: Optimized Liquid-Liquid Extraction workflow for zwitterionic tetrahydroquinolines.

HPLC_Workflow Start RP-HPLC Method Dev. Column Select Column (C18-AQ or HILIC) Start->Column Buffer Add Ion-Pairing Agent (0.1% TFA) Column->Buffer Run Run Gradient (5-60% MeCN) Buffer->Run Evaluate Evaluate Peak Shape & Retention Run->Evaluate Good Scale Up to Preparative Run Evaluate->Good Sharp Peak, k' > 2 Tailing Increase TFA to 0.2% or adjust Gradient Evaluate->Tailing Void Elution / Tailing Tailing->Run

Caption: Preparative HPLC method development logic for polar amino acid analogs.

Standardized Experimental Protocols
Protocol A: Isoelectric Liquid-Liquid Extraction (LLE)

Purpose: To isolate the crude product from aqueous reaction mixtures while minimizing emulsion formation and product loss.

  • Transfer the crude aqueous reaction mixture to a beaker equipped with a magnetic stirrer.

  • Monitor the pH using a calibrated pH meter. Slowly add 1M HCl or 1M NaOH dropwise until the pH stabilizes at exactly 4.2 (the estimated isoelectric point).

  • Transfer the solution to a separatory funnel. Add solid NaCl until the aqueous layer is saturated (salting-out effect).

  • Add a volume of Ethyl Acetate (EtOAc) equal to 50% of the aqueous volume. Shake vigorously, venting frequently.

  • Allow the phases to separate. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite or centrifuge at 3000 rpm for 5 minutes.

  • Collect the organic layer. Repeat the extraction twice more with fresh EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35°C to prevent thermal degradation).

Protocol B: Preparative RP-HPLC Purification

Purpose: To achieve >98% purity, resolving the target from oxidized byproducts and synthetic intermediates[4].

  • Sample Preparation: Dissolve the crude extract in a minimum volume of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a C18-AQ preparative column (e.g., 250 x 21.2 mm, 5 µm) designed to tolerate highly aqueous conditions without phase collapse.

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Program:

    • 0-5 min: Isocratic at 5% B (allows polar impurities to elute).

    • 5-25 min: Linear gradient from 5% B to 60% B.

    • 25-30 min: Flush at 95% B.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Collection & Recovery: Collect peaks based on UV threshold. Immediately freeze the fractions containing the product and lyophilize (freeze-dry) to remove water and volatile TFA, yielding the product as a TFA salt.

Protocol C: Recrystallization (Alternative for Large Scale)

Purpose: Cost-effective purification for bulk quantities where chromatography is not viable[5].

  • Place the crude solid in a round-bottom flask.

  • Add a minimum amount of boiling Methanol (MeOH) until the solid just dissolves.

  • If the solution is highly colored, add activated charcoal (10% w/w), boil for 2 minutes, and perform a hot filtration through Celite.

  • Slowly add cold Diethyl Ether dropwise to the hot MeOH solution until slight turbidity persists.

  • Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Filter the crystals using a Büchner funnel, wash with ice-cold Diethyl Ether, and dry under high vacuum.

References
  • 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (C10H10FNO2) - PubChemLite. University of Luxembourg. [Link]

  • Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents. MDPI. [Link]

  • Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid. National Institutes of Health (NIH) / PubMed.[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Welcome to the Technical Support Center for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-THQ-3-CA). This portal provides drug development professionals and synthetic chemists with mechanistic insights, tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-THQ-3-CA). This portal provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting guides, and validated protocols to mitigate degradation issues associated with this critical building block.

Diagnostic Overview: Degradation Pathways

The tetrahydroquinoline (THQ) core is a partially saturated bicyclic system. Its primary vulnerability lies in its thermodynamic drive to achieve full aromaticity, making it highly susceptible to oxidative degradation[1].

Degradation A 6-Fluoro-THQ-3-CA (Intact) B Oxidative Aromatization (O2 / Metals) A->B D Photodegradation (UV/Vis Light) A->D F Intramolecular Aminolysis (Peptide Coupling) A->F C 6-Fluoroquinoline-3-CA (Aromatic Impurity) B->C E Radical Cleavage / Polymerization D->E G Diketopiperazine (DKP) Formation F->G

Primary degradation pathways of 6-F-THQ-3-CA under environmental and synthetic stress.

FAQ & Troubleshooting Guide

Q1: Why does my 6-F-THQ-3-CA sample turn yellow/brown over time, and how does this affect my synthesis?

Causality: The color change is a visual indicator of oxidative aromatization. The secondary amine (N1) and the adjacent aliphatic carbons in the THQ ring are highly susceptible to dehydrogenation by molecular oxygen[2]. This process is often catalyzed by trace transition metals or ambient light, driving the system toward the thermodynamically stable, fully conjugated aromatic quinoline system[1]. Troubleshooting:

  • Validation: Analyze the sample via LC-MS or 1 H-NMR. The appearance of downfield aromatic protons and a mass shift of -4 Da (loss of 4 hydrogens) confirms conversion to the quinoline derivative.

  • Resolution: If oxidation has occurred, the material must be purified via reductive amination or catalytic hydrogenation (see SOP 2) before use in sensitive coupling reactions[3].

Q2: I am using 6-F-THQ-3-CA in solid-phase peptide synthesis (SPPS). Why am I observing low yields and truncated sequences?

Causality: When a tetrahydroquinoline-3-carboxylic acid residue is incorporated at the 2-position of a peptide sequence, the structural conformation strongly favors spontaneous degradation via intramolecular aminolysis[4]. The rigid bicyclic nature of the THQ core forces the N-terminal amine into close proximity with the ester/amide bond of the preceding residue, leading to rapid diketopiperazine (DKP) formation and sequence truncation. Troubleshooting:

  • Resolution: Avoid placing 6-F-THQ-3-CA at the 2-position of a growing peptide chain. If necessary, use highly reactive coupling reagents (e.g., HATU/HOAt) and minimize deprotection times (e.g., brief piperidine exposure) to kinetically outcompete the intramolecular cyclization.

Q3: How stable is the compound in aqueous biological buffers?

Causality: In aqueous media, especially under physiological conditions (pH 7.4, 37°C), 6-F-THQ-3-CA is prone to autoxidation. Under extreme pH or prolonged microbial exposure, it can also undergo hydrolytic ring-opening or defluorination[5]. Troubleshooting:

  • Resolution: Prepare stock solutions in anhydrous, degassed DMSO or DMF. Only dilute into aqueous buffers immediately prior to the biological assay to minimize the aqueous exposure window.

Quantitative Stability Data

The following table summarizes the expected stability of 6-F-THQ-3-CA under various storage and handling conditions, emphasizing the critical need for inert atmospheres.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Purity Retention (6 Months)
Solid (Optimal) -20°CArgonDark> 99%
Solid (Sub-optimal) 25°CAirDark~ 92% (Slow oxidation)
Solution (MeOH) 25°CAirAmbient Light< 75% (Rapid aromatization)
Solution (Buffer pH 7.4) 37°CAirDark~ 85% (Oxidation & hydrolysis)

Standard Operating Procedures (SOPs)

Quality Control and Recovery Workflow

Workflow N1 Assess Purity via HPLC / LC-MS N2 Purity > 97%? N1->N2 N3 Proceed to Synthesis (Argon Atmosphere) N2->N3 Yes N4 Quinoline Impurity Detected N2->N4 No N5 Reductive Purification (NaBH4 / MeOH) N4->N5 N6 Recrystallization & Validation N5->N6 N6->N1 Re-test

Quality control and reductive recovery workflow for oxidized 6-F-THQ-3-CA.

SOP 1: Inert Handling and Long-Term Storage

This protocol ensures the prevention of autoxidation through a self-validating environmental control system.

  • Preparation: Transfer the received 6-F-THQ-3-CA vial into a nitrogen or argon-filled glovebox.

  • Aliquotting: Divide the bulk powder into single-use amber glass vials to prevent photodegradation and minimize repeated freeze-thaw/oxygen exposure cycles.

  • Sealing & Storage: Purge each vial with argon for 30 seconds. Seal tightly with PTFE-lined caps and wrap with Parafilm. Store immediately at -20°C.

  • Validation: Before use, dissolve a 1 mg test aliquot in degassed methanol. A colorless to pale-yellow solution indicates intact THQ; a deep yellow/brown tint triggers mandatory LC-MS verification for quinoline impurities.

SOP 2: Reductive Recovery of Oxidized 6-F-THQ-3-CA

If oxidative aromatization has occurred, this self-validating protocol utilizes sodium borohydride to selectively reduce the quinoline impurity back to the tetrahydroquinoline core[3].

  • Dissolution: Suspend 1.0 mmol of the degraded 6-F-THQ-3-CA mixture in 5 mL of anhydrous, degassed methanol in a round-bottom flask. Stir in an ice bath (0°C).

  • Reduction: Slowly add 4.5 mmol of Sodium Borohydride ( NaBH4​ ) portion-wise over 15 minutes. The low temperature prevents unwanted reduction of the carboxylic acid.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes under an argon atmosphere.

  • Quenching & Extraction: Quench the reaction by slowly adding 1M HCl until the pH reaches ~4 (to protonate the carboxylic acid for extraction). Extract with ethyl acetate (3 x 10 mL).

  • Validation (Self-Correction): Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and run an LC-MS. The complete disappearance of the [M-4H] peak validates the successful recovery of the THQ core.

References

  • Oxidative Cyclization Synthesis of Tetrahydroquinolines and Reductive Hydrogenation of Maleimides under Redox-Neutral Conditions ACS Publications 1

  • Biodegradation of antibiotic ciprofloxacin: pathways, influential factors, and bacterial community structure ResearchGate 5

  • Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents MDPI 6

  • HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGEN Semantic Scholar 2

  • Chemistry of peptide synthesis SPBU 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Analysis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Welcome to the Advanced Method Development and Troubleshooting Guide for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid . This resource is designed for analytical scientists and drug development professionals dea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development and Troubleshooting Guide for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid . This resource is designed for analytical scientists and drug development professionals dealing with the unique chromatographic challenges presented by this specific fluorinated tetrahydroquinoline derivative.

Part 1: Molecular Profiling & Chromatographic Behavior

To successfully analyze 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, we must first understand the causality behind its behavior on a stationary phase. This molecule is amphoteric (zwitterionic) , containing two distinct ionizable functional groups:

  • A secondary amine within the tetrahydroquinoline ring (Basic, estimated pKa ~5.0).

  • A carboxylic acid group at the C3 position (Acidic, estimated pKa ~3.5–4.5).

  • A fluorine atom at C6, which slightly increases overall lipophilicity but does not neutralize the intense polarity generated by the ionizable groups.

Because of these dual groups, the molecule's net charge, hydrophobicity (Log D), and resulting retention factor ( k ) are highly dependent on the mobile phase pH. Operating near the isoelectric point will maximize polarity, often leading to poor retention on standard reversed-phase (RP) columns.

Quantitative Data: pH Influence on Ionization and Retention
Mobile Phase pHAmine StateCarboxylic Acid StateNet ChargeHydrophobicity (Log D)Expected C18 RetentionPeak Shape Risk
pH < 2.5 Protonated (+)Protonated (0)+1 (Cationic)ModerateModerateHigh (Silanol tailing if unbuffered)
pH 4.0 - 6.0 Protonated (+)Deprotonated (-)0 (Zwitterionic)LowestVery Low (Void volume risk)Low
pH > 8.0 Neutral (0)Deprotonated (-)-1 (Anionic)ModerateModerateLow (Silanols repelled by anion)

Part 2: Diagnostic Troubleshooting Workflow

Use the following self-validating decision matrix to diagnose and resolve your specific chromatographic issue.

HPLC_Troubleshooting Start HPLC Analysis of 6-Fluoro-THQ-3-carboxylic acid Tailing Issue: Peak Tailing? Start->Tailing Drift Issue: RT Drift? Start->Drift Retention Issue: Poor Retention? Start->Retention Silanol Cause: Basic Amine vs. Ionized Silanols Tailing->Silanol Yes pKa Cause: pH near pKa (Amphoteric Drift) Drift->pKa Yes Polarity Cause: Zwitterion Hydrophilicity Retention->Polarity Yes FixTailing Action: Lower pH < 3.0 Use Base-Deactivated Column Silanol->FixTailing FixDrift Action: Use 20mM Buffer Set pH ±1.5 units from pKa pKa->FixDrift FixRet Action: Switch to HILIC or Mixed-Mode Column Polarity->FixRet

Diagnostic workflow for troubleshooting HPLC issues with amphoteric tetrahydroquinolines.

Part 3: Core Troubleshooting FAQs

Q1: Why am I seeing severe peak tailing (Asymmetry Factor > 1.5), and how do I fix it? A: Peak tailing for this molecule is almost certainly caused by secondary ion-exchange interactions. The protonated secondary amine of the tetrahydroquinoline ring interacts strongly with ionized residual silanol groups (Si-O⁻) on the silica stationary phase[1].

  • The Fix: Lower the mobile phase pH to ≤ 3.0 (e.g., using a 10–20 mM phosphate buffer at pH 2.5). This ensures the full protonation of the acidic silanol groups, neutralizing them and preventing the ion-exchange mechanism[2]. Additionally, ensure you are using a fully endcapped or base-deactivated (polar-embedded) column[1].

Q2: My retention times are drifting between runs. What is causing this instability? A: Amphoteric compounds are notoriously sensitive to microscopic pH fluctuations when the mobile phase pH is near their pKa[3]. If the pH drifts by even 0.1 units near the isoelectric point, the ratio of ionized to neutral species changes drastically, altering the retention factor.

  • The Fix: To establish a robust method, ensure the mobile phase pH is buffered at least ±1.5 pH units away from the pKa of both the amine and the carboxylic acid[3]. Use a buffer with adequate capacity, such as 20 mM ammonium formate adjusted to pH 3.7 for MS-compatibility[4], or a phosphate buffer for UV detection.

Q3: The compound elutes in the void volume on my C18 column. How can I increase retention? A: At mid-pH ranges (pH 4.0–6.0), the molecule exists primarily as a zwitterion. In this state, its polarity is maximized, making it highly hydrophilic and poorly retained via standard hydrophobic partitioning on C18 columns[5].

  • The Fix: If low-pH RP-HPLC fails to provide sufficient retention, switch your stationary phase chemistry. A mixed-mode column (combining reversed-phase and ion-exchange mechanisms) is highly effective for zwitterions[5]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and will strongly retain the zwitterionic form[6].

Q4: How can I tell if my peak tailing is a chemical issue or a physical column issue? A: You must run a self-validating System Suitability Test (SST). Inject a neutral, non-ionizable marker (e.g., uracil or toluene) alongside your sample. If the neutral marker is symmetrical but the tetrahydroquinoline tails, the issue is chemical (silanol interactions). If both peaks tail, the issue is physical, such as a column void or a partially blocked inlet frit[7].

Part 4: Self-Validating Experimental Protocol

If you are struggling to achieve a symmetrical peak and stable retention, abandon your current method and establish this baseline Low-pH RP-HPLC Protocol .

Materials & Reagents
  • Column: Base-deactivated or fully endcapped C18 (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric acid. (Note: If LC-MS compatibility is required, substitute with 0.1% Formic Acid in water, yielding a pH of ~2.8[4]).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • SST Marker: Toluene (Neutral marker).

Step-by-Step Methodology
  • Buffer Preparation: Dissolve the appropriate mass of buffer salt in 1L of ultrapure water. Adjust the pH to exactly 2.5 using a calibrated pH meter. Causality: This specific pH fully protonates the carboxylic acid (neutralizing it) and protonates the residual silanols on the column, shutting down secondary interactions.

  • System Equilibration: Flush the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 column volumes. Ensure the baseline UV absorbance is completely stable.

  • Sample Preparation: Dissolve 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in the initial mobile phase conditions (95% A / 5% B). Causality: Injecting a sample dissolved in 100% organic solvent will cause immediate precipitation or severe peak distortion at the column head.

  • System Suitability Injection: Inject the Toluene SST marker. Verify that the Asymmetry Factor (As) is < 1.2. If As > 1.2, replace the column or frit before proceeding[7].

  • Gradient Elution Program:

    • 0.0 - 2.0 min: Hold at 5% B (Isocratic hold to focus the polar analyte).

    • 2.0 - 15.0 min: Linear ramp from 5% B to 60% B.

    • 15.0 - 18.0 min: Ramp to 95% B and hold to elute strongly bound hydrophobic impurities.

    • 18.0 - 25.0 min: Return to 5% B to re-equilibrate for the next injection.

  • Data Analysis: Calculate the USP tailing factor for the target peak. With the silanols neutralized and the molecule in a stable cationic state, the peak should elute symmetrically between 5 and 10 minutes depending on the specific column dead volume.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Source: chromtech.com.
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Source: phenomenex.com.
  • Element Lab Solutions. "Peak Tailing in HPLC". Source: elementlabsolutions.com.
  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions". Source: sielc.com.
  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography". Source: chromatographyonline.com.
  • Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize". Source: welch-us.com.
  • PMC (National Institutes of Health). "Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles". Source: nih.gov.

Sources

Optimization

"resolving enantiomers of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid"

Welcome to the Technical Support Center for the chiral resolution of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we will explore the mechanistic causality behind each experimental choice, ensuring you can troubleshoot, optimize, and validate your enantiomeric separations with confidence.

Resolution Workflow Visualization

G cluster_0 Method A: Diastereomeric Salt Resolution cluster_1 Method B: Direct Chiral Chromatography A Racemic 6-Fluoro-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid B 1. N-Protection (e.g., Cbz-Cl) A->B Chemical G Preparative Chiral SFC (e.g., Chiralpak IA) A->G Chromatographic C 2. Salt Formation with (R)-(+)-1-Phenylethylamine B->C D 3. Fractional Crystallization (Ethanol/Water) C->D E 4. Salt Breaking (HCl) & Extraction D->E Diastereomer A F 5. Catalytic Hydrogenation (Deprotection) E->F H Resolved (R)- and (S)-Enantiomers (>99% ee) F->H G->H

Workflow for chiral resolution of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

Fundamental Chemistry & Causality (FAQ)

Q: Why is direct diastereomeric resolution of the unprotected molecule so challenging? A: 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is an amphoteric molecule. The secondary amine at the N1 position and the carboxylic acid at the C3 position form a stable zwitterion (inner salt) in solution. This zwitterionic character drastically reduces its solubility in standard organic solvents used for fractional crystallization[1]. Furthermore, the internal salt bridge outcompetes external chiral resolving agents (like chiral amines), leading to poor salt formation. Causality: Suppressing the zwitterion via N-protection (e.g., Cbz or Boc) eliminates the inner salt, freeing the carboxylic acid to interact exclusively with the resolving agent.

Q: How does the C6-fluoro substitution impact the resolution strategy? A: The highly electronegative fluorine atom at the C6 position exerts an electron-withdrawing inductive effect across the aromatic ring. This reduces the basicity (pKa) of the N1 secondary amine compared to an unsubstituted tetrahydroquinoline[2]. While this slightly weakens the zwitterion, it also makes the N1 amine less nucleophilic, requiring more forcing conditions (e.g., stronger bases or extended reaction times) during the critical N-protection step prior to resolution.

Q: Which chiral stationary phases (CSPs) are most effective for this tetrahydroquinoline scaffold? A: Immobilized polysaccharide-based CSPs, specifically Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), demonstrate exceptional enantiorecognition for tetrahydroquinoline derivatives[3]. The carbamate linkages in these CSPs provide critical hydrogen-bond donor and acceptor sites that interact stereoselectively with the C3-carboxylic acid.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Issue 1: Oil formation ("oiling out") instead of crystallization during salt formation.

  • Root Cause: The diastereomeric salt has excessive solubility in the chosen solvent, or trace impurities are depressing the melting point, leading to an amorphous liquid phase rather than crystalline nucleation.

  • Solution: Transition from a pure solvent (e.g., 100% Ethanol) to an anti-solvent system. Dropwise addition of a non-polar anti-solvent (e.g., MTBE) to the ethanolic solution at 60°C until slight turbidity is observed, followed by slow cooling, promotes crystalline nucleation[1]. Alternatively, retain a small fraction of the oil, triturate it with diethyl ether to force precipitation, and use the resulting solid to seed the main batch at the cloud point.

Issue 2: Low enantiomeric excess (ee < 80%) after initial crystallization.

  • Root Cause: Co-crystallization of the undesired diastereomer due to supersaturation or a narrow thermodynamic solubility difference between the (R,R) and (S,R) salts.

  • Solution: Implement strict thermodynamic-kinetic control. Do not crash-cool the solution. Cool the mixture at a controlled rate of 5°C/hour. If the ee remains low, perform a secondary recrystallization (upgrading) in a slightly more polar solvent system (e.g., adding 5% water to the ethanol) to exploit the steeper solubility curve of the target diastereomer.

Self-Validating Experimental Protocols

Protocol 1: N-Cbz Protection and Diastereomeric Salt Resolution

This chemical approach is ideal for scale-up and bulk processing.

  • N-Protection: Dissolve racemic 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1.0 eq) in a 1,4-dioxane/water (1:1) mixture. Add Na₂CO₃ (2.5 eq) and cool to 0°C. Dropwise add Benzyl chloroformate (Cbz-Cl, 1.2 eq). Stir for 12h at room temperature. Acidify with 1M HCl to pH 2, extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The spectrum must show the [M+H]⁺ mass corresponding to the Cbz-protected derivative, with complete disappearance of the starting material peak.

  • Salt Formation: Dissolve the Cbz-protected racemate in hot Ethanol (10 mL/g). Slowly add (R)-(+)-1-Phenylethylamine (1.0 eq). Stir at 70°C for 30 minutes to ensure complete salt formation, then cool at a controlled rate of 5°C/hour to 20°C. Collect the resulting crystals by vacuum filtration.

  • Salt Breaking: Suspend the crystals in EtOAc and wash vigorously with 1M HCl (3x) to protonate and remove the chiral amine into the aqueous layer. The organic layer now contains the enantiomerically enriched Cbz-acid.

  • Deprotection: Dissolve the enriched Cbz-acid in Methanol. Add 10% Pd/C (10% w/w) and stir under an H₂ atmosphere (1 atm) for 4 hours. Filter through a Celite pad to remove the catalyst and concentrate to yield the resolved free amino acid.

    • Self-Validation Checkpoint: Chiral HPLC analysis must confirm >99% ee. If <99%, repeat the crystallization step (Step 2) before deprotection.

Protocol 2: Preparative Chiral SFC Separation

This chromatographic approach is ideal for rapid, direct isolation of both enantiomers without chemical derivatization.

  • Sample Preparation: Dissolve the racemic mixture in Methanol at a concentration of 20 mg/mL.

    • Self-Validation Checkpoint: Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter. Any particulate matter will alter the column pressure and degrade the CSP.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (250 x 21.2 mm, 5 µm)[3].

    • Mobile Phase: CO₂ / Methanol with 0.1% Trifluoroacetic acid (TFA) and 0.1% Diethylamine (DEA) (80:20 v/v).

    • Causality: The TFA/DEA buffer creates a volatile ion-pairing environment that suppresses the zwitterion state of the unprotected molecule, preventing severe peak tailing and improving resolution[4].

    • Flow Rate: 70 mL/min at a back pressure of 120 bar.

  • Fraction Collection: Collect the baseline-resolved peaks (UV detection at 254 nm). Evaporate the CO₂/MeOH mixture under reduced pressure at 35°C to recover the pure (R)- and (S)-enantiomers.

Quantitative Data Summary: Method Comparison

MetricMethod A: Diastereomeric Salt CrystallizationMethod B: Preparative Chiral SFC
Target Form N-Protected (Cbz)Unprotected (Free Zwitterion)
Resolving Agent / CSP (R)-(+)-1-PhenylethylamineChiralpak IA (Immobilized Amylose)
Typical Yield 30 - 38% (Theoretical max 50%)45 - 48% (Theoretical max 50%)
Enantiomeric Purity >98% ee (after 1 recrystallization)>99.5% ee (single pass)
Scalability Excellent (Multi-kilogram scale)Moderate (Gram to low-kilogram scale)
Time to Completion 3 - 4 Days (includes protection/deprotection)1 Day (direct injection)
Relative Cost Low (Inexpensive reagents)High (Requires SFC instrumentation & CO₂)

References

  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. National Center for Biotechnology Information (PMC).2

  • Expeditious Synthesis, Enantiomeric Resolution and Enantiomer Functional Characterization of (4-(4-bromophenyl)-3a, 4, 5, 9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS). National Center for Biotechnology Information (PMC). 3

  • Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. ResearchGate.1

  • LC method for the quantitative determination of oxaprozin and its impurities in the bulk drug. ResearchGate. 4

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; By-Product Troubleshooting for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges during the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity challenges during the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 1369362-36-6, MW: 195.19).

The most direct synthetic route to 1,2,3,4-tetrahydroquinolines involves the catalytic hydrogenation or reductive domino reactions of their corresponding quinoline precursors[1]. However, the presence of the halogen introduces competing reaction pathways. This guide provides field-proven insights into identifying, understanding, and mitigating these by-products.

Part 1: Troubleshooting Guide & FAQs

Q1: During the catalytic hydrogenation of 6-fluoroquinoline-3-carboxylic acid, my LC-MS shows a major peak at m/z 178 [M+H]⁺ instead of the expected 196 [M+H]⁺. What is the mechanism behind this impurity?

A1: A mass difference of -18 Da from the target product indicates hydrodefluorination (HDF) . Transition-metal catalysts (especially Palladium) readily insert into activated C–F bonds, replacing the fluorine atom with hydrogen[2].

  • Causality: The oxidative addition of the active metal catalyst into the C–F bond competes kinetically with the reduction of the nitrogen-containing heteroaromatic ring. Fluorine atoms situated on electron-deficient aromatic systems are particularly susceptible to this cleavage[3].

  • Mitigation: Switch from Pd/C to Platinum(IV) oxide (PtO₂) or employ a poisoned catalyst system (e.g., Lindlar's catalyst or the addition of quinoline/sulfur modifiers) to suppress the C–F oxidative addition pathway.

Q2: I am observing an unexpected mass of m/z 202 [M+H]⁺. Is this an impurity from the starting material?

A2: No. A mass of 202 corresponds to a molecular weight of 201, which is +6 Da higher than your target (MW 195.19). This is the hallmark of over-reduction , yielding 6-fluorodecahydroquinoline-3-carboxylic acid.

  • Causality: The pyridine ring of the quinoline system reduces first due to the electron-withdrawing nature of the nitrogen atom. However, prolonged exposure to high hydrogen pressure, elevated temperatures, or overly active catalysts will eventually force the reduction of the more stable fluorobenzene ring.

  • Mitigation: Strictly monitor hydrogen uptake and terminate the reaction immediately upon the consumption of 2 equivalents of H₂.

Q3: My reaction stalled, and I see a mass of m/z 194[M+H]⁺. What is this intermediate?

A3: This represents incomplete reduction , specifically a dihydroquinoline intermediate (typically 1,2-dihydro or 1,4-dihydroquinoline).

  • Causality: The reduction of quinolines is a stepwise process. If the hydrogen pressure is too low or the catalyst surface becomes deactivated (often by the basicity of the generated secondary amine binding to the metal), the reaction stalls before the second equivalent of hydrogen can be added.

Part 2: Mechanistic Pathways & Decision Trees

The following diagram illustrates the kinetic branching that occurs during the reduction process.

ReactionPathway SM 6-Fluoroquinoline- 3-carboxylic acid (Starting Material) Inter Dihydroquinoline Intermediate SM->Inter H2, Catalyst (Partial Reduction) Target 6-Fluoro-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid (Target Product) HDF 1,2,3,4-Tetrahydroquinoline- 3-carboxylic acid (Hydrodefluorination) Target->HDF C-F Cleavage OverRed 6-Fluorodecahydroquinoline- 3-carboxylic acid (Over-reduction) Target->OverRed Excess H2 / Harsh Catalyst (Side Reaction) Inter->Target H2 (Desired) Inter->HDF C-F Cleavage (Side Reaction)

Catalytic hydrogenation pathway of 6-fluoroquinoline-3-carboxylic acid and its by-products.

DecisionTree Start Crude Product Analysis (LC-MS & NMR) MS196 m/z = 196 [M+H]+ Target Mass Start->MS196 MS178 m/z = 178[M+H]+ Loss of 18 Da Start->MS178 MS202 m/z = 202 [M+H]+ Gain of 6 Da Start->MS202 NMR19F_Yes 19F Signal Present (~ -118 ppm) MS196->NMR19F_Yes NMR19F_No 19F Signal Absent MS178->NMR19F_No NMR1H_NoArom Aromatic 1H Absent MS202->NMR1H_NoArom NMR1H_Arom Aromatic 1H Present (6.5-7.5 ppm) NMR19F_Yes->NMR1H_Arom Defluoro Hydrodefluorination By-product NMR19F_No->Defluoro Confirmed TargetConfirmed 6-Fluoro-1,2,3,4-THQ-3-carboxylic acid NMR1H_Arom->TargetConfirmed Validated OverRed Over-reduction By-product NMR1H_NoArom->OverRed Confirmed

LC-MS and NMR decision tree for identifying 6-fluoro-1,2,3,4-tetrahydroquinoline by-products.

Part 3: Quantitative Analytical Signatures

To ensure rigorous identification, compare your analytical data against the theoretical signatures summarized in the table below.

Compound ClassificationMolecular Weight ( g/mol )LC-MS Expected m/z [M+H]⁺¹⁹F NMR Signature¹H NMR Key Differentiators (CD₃OD)
Target Product 195.19196.1Present (~ -118 to -122 ppm)2x Aromatic protons (δ 6.5–7.0), Aliphatic THQ ring protons (δ 2.8–3.6)
Hydrodefluorination 177.20178.1Absent 4x Aromatic protons (δ 6.5–7.2), typical unsubstituted benzene splitting
Over-reduction 201.24202.2Present (Shifted upfield)Absent Aromatic protons; Complex aliphatic multiplet (δ 1.0–2.5)
Incomplete Reduction 193.17194.1PresentAlkene proton present (δ 5.5–6.0) depending on isomer

Part 4: Self-Validating Experimental Protocols

Protocol A: Multi-Nuclear Identification Workflow

This protocol is a self-validating system: the mass spectrometry data generates a hypothesis that must be orthogonally confirmed by specific nuclear spin resonances.

Step 1: LC-MS (ESI+) Screening

  • Dissolve 1 mg of the crude reaction mixture in 1 mL of LC-MS grade Methanol.

  • Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

  • Validation Check: Extract ion chromatograms (EIC) for m/z 196, 178, 202, and 194. The relative AUC (Area Under Curve) provides the preliminary ratio of target to by-products.

Step 2: ¹⁹F NMR Orthogonal Check

  • Dissolve 15 mg of the crude mixture in 0.6 mL of Methanol-d4.

  • Acquire a ¹⁹F NMR spectrum (typically 376 MHz for a 400 MHz console) using fluorobenzene as an internal standard if quantitative yield is desired.

  • Validation Check: If the LC-MS showed m/z 178, the ¹⁹F NMR must show a proportional decrease in the fluorine signal integral relative to the internal standard. If the fluorine signal is intact but m/z 178 is present, suspect an MS fragmentation artifact rather than a true reaction by-product.

Step 3: ¹H NMR Structural Confirmation

  • Acquire a ¹H NMR spectrum (400 MHz) of the same sample.

  • Validation Check: Integrate the aromatic region (δ 6.5–7.5 ppm). The target molecule must have exactly 2 aromatic protons. If the integration yields 0, the m/z 202 over-reduction hypothesis is validated.

Protocol B: Chemoselective Hydrogenation (HDF Mitigation)

This protocol explains the causality of reagent selection to prevent the by-products identified above.

Step 1: Catalyst and Solvent Preparation

  • In a glass liner suitable for a Parr shaker or autoclave, suspend 6-fluoroquinoline-3-carboxylic acid (1.0 equiv) in Ethanol (0.1 M concentration).

  • Causality Choice: Add 1.2 equivalents of glacial acetic acid. Protonating the quinoline nitrogen increases the electrophilicity of the pyridine ring, directing the reduction away from the fluorinated benzene ring.

  • Causality Choice: Add PtO₂ (Adams' catalyst, 5 mol%). Avoid Pd/C, which is highly active for C–F oxidative addition[2].

Step 2: Reaction Execution and Monitoring

  • Purge the vessel with N₂ (3x), then with H₂ (3x).

  • Pressurize to 40 psi H₂ and agitate at room temperature.

  • Self-Validating Monitoring: At t = 2 hours, pause agitation, vent carefully, and extract a 50 µL aliquot. Run Protocol A (Step 1).

  • If m/z 194 (dihydro) is the major peak, repressurize and continue for 2 more hours. If m/z 196 is dominant and starting material is absent, terminate immediately to prevent the formation of the m/z 202 over-reduction by-product.

Step 3: Workup

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot ethanol.

  • Concentrate the filtrate in vacuo. The target 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is typically isolated as an off-white solid[4].

References

  • Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using Domino Reactions. PMC. Available at:[Link]

  • MDPI. Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Available at: [Link]

  • ChemRxiv. From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. Available at:[Link]

  • Yu, Espinosa, Noda, and Shibasaki. Traceless Electrophilic Amination for the Synthesis of Unprotected Cyclic β-Amino Acids. Amazon S3 Supporting Information. Available at:[Link]

Sources

Optimization

Technical Support Center: 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Welcome to the technical support center for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established principles of organic chemistry and extensive data on the stability and degradation of structurally related fluoroquinolone and tetrahydroquinoline derivatives.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary reactive sites on 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid susceptible to degradation?

The primary sites prone to degradation on this molecule are the tetrahydroquinoline ring system and the carboxylic acid group. The secondary amine within the tetrahydroquinoline ring is susceptible to oxidation. The aromatic ring can undergo oxidative and photolytic reactions, while the carboxylic acid group may undergo decarboxylation under certain stress conditions, such as acidic hydrolysis.

Q2: What are the expected degradation pathways for this compound under common experimental and storage conditions?

Based on the chemistry of related fluoroquinolones and tetrahydroquinolines, the main degradation pathways are likely to be:

  • Oxidative Degradation: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline. This is a common transformation for tetrahydroquinolines.[1]

  • Photodegradation: Fluoroquinolones are known to be photoreactive.[2] Degradation can occur through reactions involving the aromatic ring and may lead to defluorination or the formation of various photoproducts.[3]

  • Hydrolytic Degradation: While generally stable, forced conditions such as strong acids or bases at elevated temperatures may induce degradation. Acidic conditions could potentially lead to decarboxylation.[4]

Q3: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?

Unexpected peaks are likely degradation products. The most common cause is exposure to light or elevated temperatures. Fluoroquinolone-type compounds are known to be light-sensitive, and even ambient laboratory light can induce photodegradation over time.[2][5] Ensure samples are stored in amber vials or otherwise protected from light and kept at recommended low temperatures to enhance stability.[6]

Q4: How can I confirm the identity of a suspected degradation product?

To identify degradation products, hyphenated analytical techniques are essential. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides both chromatographic separation and mass information for structural elucidation.[7] By analyzing the fragmentation patterns, you can often deduce the structure of the degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A significant decrease in the main compound peak area in HPLC analysis over a short period.

  • The appearance of multiple new peaks in the chromatogram.

Potential Causes & Solutions:

Cause Explanation Solution
Photodegradation The compound is likely susceptible to degradation upon exposure to UV or even ambient light, a common characteristic of the fluoroquinolone class.[2][3]Prepare and store all solutions in amber glassware or vials wrapped in aluminum foil. Minimize exposure to direct light during experimental procedures.
Oxidation The secondary amine in the tetrahydroquinoline ring is prone to oxidation, especially in the presence of dissolved oxygen or trace metal ions.De-gas solvents before use. Consider adding a small amount of an antioxidant like sodium metabisulfite to your solution if compatible with your experimental goals.
pH Instability Extreme pH values can catalyze hydrolytic degradation or other reactions.Buffer your solutions to a neutral or near-neutral pH unless the experimental protocol requires acidic or basic conditions. If extreme pH is necessary, conduct experiments at lower temperatures to minimize degradation.
Solvent Reactivity Certain solvents may react with the compound, especially under heating or in the presence of light.Use high-purity (HPLC grade) solvents. If unsure about solvent compatibility, perform a small-scale stability study in the chosen solvent before proceeding with larger experiments.
Issue 2: Poor Reproducibility in Bioassays

Symptoms:

  • Inconsistent results in assays measuring biological activity (e.g., antibacterial assays).

Potential Causes & Solutions:

Cause Explanation Solution
Formation of Less Active Degradants Degradation of the parent compound will lead to a lower effective concentration, resulting in reduced biological activity. Photodegradation products of fluoroquinolones often exhibit reduced antibacterial activity.[3]Follow the solutions for "Rapid Degradation of the Compound in Solution" to ensure the integrity of your stock and working solutions. Prepare fresh solutions for each experiment whenever possible.
Formation of More Active or Toxic Degradants In some cases, degradation products can be more potent or exhibit different biological activities, leading to unexpectedly high or anomalous results.Characterize any major degradation products using LC-MS to understand their structure and potential impact on the assay. This is a critical step in understanding structure-activity relationships.
Interaction with Assay Components The compound or its degradation products may interact with components of the assay medium or detection reagents.Run appropriate controls, including the compound in the assay medium without the biological target, to check for any background signal or interference.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10][11]

Objective: To generate likely degradation products of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid under various stress conditions.

Materials:

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

  • HPLC grade methanol and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a C18 column and DAD/UV detector

  • pH meter

  • Photostability chamber or a UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to UV light (254 nm) for 24 hours.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the parent peak.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Development Workflow:

  • Inject the mixture of stressed samples generated from the forced degradation study.

  • Optimize the gradient to achieve baseline separation between the parent peak and all major degradation peaks.

  • Adjust the mobile phase pH (e.g., by using phosphate buffer) if peak shape is poor.

  • Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, and precision.

Visualizations

Potential Degradation Pathways

DegradationPathways Parent 6-Fluoro-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid Oxidized 6-Fluoro-1,2-dihydroquinoline- 3-carboxylic acid Parent->Oxidized Oxidation (e.g., H₂O₂) Decarboxylated 6-Fluoro-1,2,3,4-tetrahydroquinoline Parent->Decarboxylated Acid Hydrolysis (Heat) Photoproducts Various Photoproducts (e.g., defluorinated, hydroxylated) Parent->Photoproducts Photolysis (UV Light)

Caption: Potential degradation pathways of the target compound.

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl, Heat) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze stressed samples Base Basic (NaOH) Base->HPLC Analyze stressed samples Oxidative Oxidative (H₂O₂) Oxidative->HPLC Analyze stressed samples Photo Photolytic (UV Light) Photo->HPLC Analyze stressed samples LCMS LC-MS/MS Identification HPLC->LCMS Identify unknown peaks Parent Parent Compound Stock Solution Parent->Acid Parent->Base Parent->Oxidative Parent->Photo

Caption: Workflow for conducting a forced degradation study.

References

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) . MDPI. Available at: [Link]

  • Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity . MDPI. Available at: [Link]

  • Antioxidant Activity and Oxidation Products of 1,2,3,4‑tetrahydroquinoxalines in Peroxyl Radical Scavenging React . J-STAGE. Available at: [Link]

  • Unusual phenomena during the resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ): Thermodynamic-kinetic control . ResearchGate. Available at: [Link]

  • Analytical Methods . RSC Publishing. Available at: [Link]

  • Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges . PubMed. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . IVT Network. Available at: [Link]

  • Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography . Oxford Academic. Available at: [Link]

  • Oxidation of tetrahydroquinolines catalyzed by NPCH. Reaction conditions . ResearchGate. Available at: [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a . SciELO. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . Asian Journal of Research in Chemistry. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry . Ciência-UCP. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's . Journal of Drug Delivery and Therapeutics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of substituted tetrahydroquinolines during assay development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of substituted tetrahydroquinolines during assay development. 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid presents a unique physicochemical challenge. While its carboxylic acid moiety suggests it should be water-soluble, the highly lipophilic 6-fluoro-aromatic system often leads to rapid aggregation and precipitation in aqueous assay buffers.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers without compromising the biological integrity of your assays.

The Physicochemical Causality of Precipitation

Before troubleshooting, it is critical to understand why this specific compound precipitates in your assay plates.

PhysicochemicalLogic Molecule 6-Fluoro-1,2,3,4-tetrahydroquinoline -3-carboxylic acid Prop1 6-Fluoro Group (High Lipophilicity) Molecule->Prop1 Prop2 Carboxylic Acid (pKa ~4.5) Molecule->Prop2 Prop3 Secondary Amine (pKa ~4.5) Molecule->Prop3 State1 Hydrophobic Collapse in Aqueous Media Prop1->State1 State2 Deprotonated (Anionic) at pH 7.4 Prop2->State2 State3 Neutral (Unprotonated) at pH 7.4 Prop3->State3 Result Net Result: Amphiphilic but prone to aggregate via aromatic stacking State1->Result State2->Result State3->Result

Caption: Logical mapping of physicochemical properties to aqueous behavior at physiological pH.

  • Ionization State : At a physiological pH of 7.4, the carboxylic acid is fully deprotonated (anionic), and the secondary amine is unprotonated (neutral). The molecule is not a true zwitterion at this pH; it is an anion.

  • Fluorine-Induced Lipophilicity : The 6-fluoro substitution significantly increases the partition coefficient (LogP). When exposed to water, the hydrophobic aromatic rings stack to minimize contact with the aqueous phase, driving hydrophobic collapse.

  • Solvent Shift Kinetics : Rapid introduction of a DMSO stock into an aqueous buffer causes a "solvent shift." The local concentration of the compound exceeds its amorphous solubility limit before it can disperse, leading to nucleation and crystallization. This is a primary driver of assay interference as outlined in the1 [1].

Quantitative Troubleshooting Matrix

Use the following table to benchmark your current assay conditions against established solubility limits for this compound class.

Solvent/SystemMax Target ConcentrationCausality / MechanismRecommended Action
100% Anhydrous DMSO > 10 mMSolvates the fluorinated ring and disrupts intermolecular H-bonding.Use as primary stock. Store at -20°C in single-use aliquots to prevent water absorption.
PBS (pH 7.4) < 50 µMHydrophobic collapse; solvent shift nucleation.Limit final DMSO to ≤ 0.5%. Pre-warm buffer to 37°C before dilution.
PBS + 0.1% Tween-20 ~ 100 µMMicellar encapsulation of the hydrophobic core.Use for biochemical assays if the target protein tolerates surfactants.
PBS + 10% HP-β-CD > 500 µMInclusion complexation of the 6-fluoro-aromatic ring.Optimal for cell-based assays requiring high compound doses without cytotoxicity.

Validated Experimental Protocols

To ensure data trustworthiness, every protocol below is designed as a self-validating system . You must verify the soluble state before applying the compound to your target.

Protocol A: The "Step-Down" DMSO Dilution Method

This workflow prevents localized supersaturation and nucleation during aqueous dilution, a best practice for 2 [2].

  • Primary Stock : Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds.

    • Causality: DMSO is highly hygroscopic. Absorbed water will prematurely crash the compound inside the stock tube.

  • Intermediate Serial Dilution : Perform all serial dilutions in 100% DMSO first.

    • Causality: This ensures that when you spike the compound into the assay buffer, the final DMSO concentration remains constant (e.g., 0.5%) across all dose-response points, eliminating solvent-gradient artifacts.

  • Aqueous Shift : Pre-warm the assay buffer to 37°C. Add the DMSO stock dropwise to the buffer while subjecting the tube to continuous vortexing.

  • Self-Validation Step : Measure the absorbance of the final solution at 600 nm (OD600). An OD600 > 0.05 indicates the presence of sub-micron colloidal aggregates. If aggregation is detected, abandon the solution and proceed to Protocol B.

Protocol B: Cyclodextrin Inclusion Complexation

If your assay requires concentrations >50 µM, you must shield the lipophilic 6-fluoro-tetrahydroquinoline core. We utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD), which acts as a host-guest system to [3].

  • Buffer Preparation : Prepare a 10% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., HBSS or PBS).

  • Complexation : Add the 10 mM DMSO stock of the compound slowly into the HP-β-CD buffer to achieve your desired top concentration (e.g., 500 µM).

  • Equilibration : Incubate the mixture at 37°C for 30 minutes with gentle agitation (300 rpm).

    • Causality: The inclusion process is entropically driven by the release of ordered water molecules from the cyclodextrin cavity; mild heat accelerates this thermodynamic equilibrium.

  • Self-Validation Step : Centrifuge the mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC or UV-Vis. The measured concentration must match your nominal target concentration, verifying that no compound was lost to an invisible pellet.

Solubilization Decision Workflow

SolubilizationLogic Step1 Assess Assay Constraints (Max DMSO %, pH limits) Step2 Prepare 10 mM Stock in 100% Anhydrous DMSO Step1->Step2 Step3 Aqueous Dilution (Dropwise + Vortexing) Step2->Step3 Decision Is OD600 > 0.05? (Aggregation Check) Step3->Decision Success Proceed to Assay (Soluble State Confirmed) Decision->Success No (Clear) Fail1 Colloidal Aggregation Detected Decision->Fail1 Yes (Cloudy) Rescue Rescue Strategy: 10% HP-β-CD Complexation Fail1->Rescue Rescue->Step3 Re-evaluate

Caption: Workflow for diagnosing and resolving solubility limits of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My biochemical assay uses a strict 0.1% DMSO limit, but the compound precipitates. What are my options? A : If you are constrained to 0.1% DMSO, you cannot rely on co-solvency. We highly recommend switching to the HP-β-CD method (Protocol B). Cyclodextrins provide a molecularly dispersed state without the osmotic or denaturing penalties of high DMSO or harsh surfactants. Just ensure your target protein's active site is not sterically occluded by the cyclodextrin carrier.

Q2: Can I adjust the pH to >8.0 to force deprotonation of the amine and increase solubility? A : No. The secondary amine in the tetrahydroquinoline ring has a pKa of approximately 4.5 to 5.0. Raising the pH to 8.0 will not deprotonate the amine (it is already neutral at pH 7.4). The carboxylic acid is already fully deprotonated (anionic) at pH 7.4. Further increasing the pH will not change the ionization state but may cause assay artifacts or degrade your target proteins.

Q3: I observe a biphasic dose-response curve in my cell-based assay at high concentrations. Is this a solubility artifact? A : Yes, this is a classic hallmark of Pan-Assay Interference Compounds (PAINS) behavior driven by colloidal aggregation. When the compound exceeds its kinetic solubility limit, it forms sub-micron aggregates that can sequester proteins or non-specifically disrupt cell membranes, leading to artificial signal spikes or sudden cytotoxicity. Always validate your true soluble fraction using centrifugation and LC-MS (as described in Protocol B) before trusting high-dose data.

References

  • Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI) as potential lead candidates for TPI deficiency - PMC (NIH Assay Guidance Manual). National Institutes of Health. 1

  • Technical Support Center: Improving the Aqueous Solubility of GDC-0334 for In Vitro Assays. Benchchem. 2

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Analogs

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid analogs. While direct and extensive SAR studies on this specific scaffold are emerging, we can draw significant insights from closely related structures, particularly the well-documented 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, which form the backbone of many fluoroquinolone antibiotics. This guide will synthesize available data, offer field-proven insights into experimental design, and present a logical framework for the rational design of novel therapeutic agents based on this promising heterocyclic system.

The 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Scaffold: A Core of Potential

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The introduction of a fluorine atom at the 6-position is a common strategy to enhance metabolic stability and binding affinity. The carboxylic acid at the 3-position is often crucial for interaction with biological targets, such as bacterial enzymes or receptors.[3] The core structure of 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a conformationally flexible analog of the more rigid quinolones, offering the potential for novel binding modes and improved pharmacological profiles.

Below is a diagram illustrating the core scaffold.

Caption: Core structure of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

Synthesis Strategies: Building the Analogs

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives can be achieved through various established methods. A common and effective approach is the imino Diels-Alder reaction, which involves the cycloaddition of an imine with an activated alkene.[1] For the synthesis of the 6-fluoro substituted analogs, a plausible route would involve the reaction of a fluorine-substituted aniline with an appropriate aldehyde to form the imine, followed by reaction with an acrylic acid derivative.

Proposed Experimental Protocol for Synthesis:
  • Imine Formation: A mixture of 4-fluoroaniline (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in a suitable solvent like toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Imino Diels-Alder Reaction: To the resulting imine solution, cinnamic acid (1.2 eq) and a Lewis acid catalyst such as boron trifluoride etherate (BF3.Et2O) are added.[1] The mixture is stirred at room temperature or heated as required.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid analog.

The choice of aldehyde and cinnamic acid derivatives allows for the introduction of a wide range of substituents at various positions of the tetrahydroquinoline scaffold, enabling a systematic exploration of the SAR.

Comparative Analysis of Biological Activity: Insights from Fluoroquinolone Analogs

Direct experimental data on the biological activity of a wide range of 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid analogs is limited in the public domain. However, extensive research on the structurally related 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids provides a robust framework for understanding the SAR of this class of compounds. These compounds have been primarily evaluated for their antimicrobial activity.[4][5]

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of a series of these related quinolone derivatives against various bacterial strains.[5]

CompoundRR'S. aureusS. epidermidisM. luteusB. cereusE. coliK. pneumoniae
1 EthylH>100>100>100>100>100>100
2 Ethyl2,5-dioxo-piperazin-1-yl4.13.13.12.411
3 BenzylH>100>100>100>100>100>100
4 Benzyl2,5-dioxo-piperazin-1-yl6.24.14.13.12.42.4
5 Ethyl4-methyl-piperazin-1-yl8.26.26.24.13.13.1
6 Benzyl4-methyl-piperazin-1-yl12.58.28.26.24.14.1

Data sourced from a study on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives.[5]

Decoding the Structure-Activity Relationship

Based on the comparative data from the closely related fluoroquinolones, we can infer key SAR trends that are likely to be relevant for the 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold.

  • The Critical Role of the C7-Substituent: The most striking observation is the dramatic increase in antibacterial activity upon introduction of a piperazinyl or a substituted piperazinyl group at the C7 position (compounds 2, 4, 5, and 6) compared to the unsubstituted analogs (compounds 1 and 3).[5] This highlights the C7 position as a critical determinant of biological activity, likely involved in key interactions with the bacterial target, DNA gyrase.

  • Influence of the N1-Substituent: Comparing the ethyl-substituted (2 and 5) with the benzyl-substituted (4 and 6) analogs reveals that the smaller ethyl group at the N1 position generally leads to slightly better activity.[5] This suggests that steric bulk at this position might be detrimental to optimal binding.

  • Impact of the Piperazinyl Moiety: The nature of the substituent on the piperazine ring also modulates activity. The 2,5-dioxo-piperazinyl group (in compounds 2 and 4) appears to confer greater potency than the 4-methyl-piperazinyl group (in compounds 5 and 6).[5] This could be due to additional hydrogen bonding interactions or a more favorable conformation.

The following diagram illustrates the key SAR findings.

cluster_0 SAR of 6-Fluoro-Quinolone Core Core 6-Fluoro-Quinolone Core N1 N1-Substituent (e.g., Ethyl, Benzyl) - Smaller groups may be favored Core->N1 Influences activity C7 C7-Substituent (e.g., Piperazinyl) - Crucial for activity Core->C7 Critical for activity Piperazine Piperazinyl Moiety - Substitution modulates potency C7->Piperazine Fine-tunes activity Start Design Analogs based on SAR of Related Compounds Synthesis Synthesize a Library of Analogs (Varying substituents at N1, C2, C4, and C7) Start->Synthesis Characterization Structural Characterization (NMR, Mass Spectrometry, etc.) Synthesis->Characterization Screening Primary Biological Screening (e.g., Antimicrobial, Antiproliferative Assays) Characterization->Screening Hit_ID Identify 'Hit' Compounds Screening->Hit_ID SAR_Analysis Analyze Structure-Activity Relationship Hit_ID->SAR_Analysis Optimization Lead Optimization (Further structural modifications) SAR_Analysis->Optimization Optimization->Synthesis Advanced_Testing In-depth Biological Evaluation of Leads (Mechanism of action, in vivo studies) Optimization->Advanced_Testing

Caption: Experimental workflow for the exploration of SAR in novel analogs.

By systematically modifying the substituents at various positions of the 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid core and evaluating their biological activity, researchers can build a comprehensive SAR profile. This will enable the rational design of potent and selective agents for a range of therapeutic applications, from infectious diseases to oncology. The flexibility of the tetrahydroquinoline ring may offer advantages in terms of target adaptation and overcoming resistance mechanisms observed with more rigid quinolone structures.

References

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. [Link]

  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). ResearchGate. [Link]

  • Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b]b[6][7]enzodiazepine-3-carboxylic Derivatives. ResearchGate. [Link]

  • 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid — Chemical Substance Information. Chemister. [Link]

  • Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. RSC Publishing. [Link]

  • US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. PubMed. [Link]

  • Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. PMC. [Link]

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

Sources

Comparative

"toxicity profile of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid"

Comprehensive Toxicity and Performance Profile of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in Drug Discovery In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Toxicity and Performance Profile of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in Drug Discovery

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. Among these building blocks, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-THQ-3-CA; CAS: 1369362-36-6) has emerged as a critical intermediate. It is predominantly utilized in the synthesis of NMDA receptor modulators and novel fluoroquinolone-like antibacterial agents[1].

However, the introduction of the fluorine atom at the C6 position of the tetrahydroquinoline ring fundamentally alters both the raw material hazard profile and the downstream pharmacodynamic (PD) and toxicological properties of the resulting active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to objectively compare the toxicity and performance profile of 6-F-THQ-3-CA against its isomeric and non-fluorinated alternatives, providing actionable, self-validating experimental frameworks for drug development professionals.

Comparative Hazard and Toxicity Profiling

When selecting a tetrahydroquinoline-3-carboxylic acid scaffold, researchers must account for both the occupational hazards of handling the raw building block and the inherent structural alerts it passes on to the final drug candidate.

The baseline non-fluorinated scaffold (1,2,3,4-THQ-3-CA) is generally well-tolerated but suffers from rapid Phase I metabolic clearance due to cytochrome P450 (CYP450) mediated oxidation at the electron-rich C6 position. Substituting a fluorine atom at this exact position (yielding 6-F-THQ-3-CA) successfully blocks this metabolic liability. However, this modification introduces specific handling hazards. According to standardized chemical safety data, 6-F-THQ-3-CA is classified under GHS as a Category 2 Skin and Eye Irritant (H315, H319) and carries a Specific Target Organ Toxicity - Single Exposure (STOT SE 3; H336) warning, indicating potential central nervous system (CNS) depression or respiratory irritation upon acute exposure[2].

By contrast, shifting the fluorine and carboxylic acid moieties to create the isomer 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 1936263-26-1) drastically increases the raw material toxicity. This isomer triggers an Acute Tox. 4 classification (H302 + H312 + H332), indicating harmful systemic toxicity via oral, dermal, and inhalation routes[3].

Quantitative Scaffold Comparison

The table below synthesizes the performance and toxicity trade-offs between these structural alternatives to guide scaffold selection.

Scaffold / Building BlockCAS NumberRaw Material GHS HazardsDownstream API Toxicity RisksPrimary Drug Discovery Utility
6-Fluoro-1,2,3,4-THQ-3-CA 1369362-36-6Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]Phototoxicity (ROS), CNS ExcitabilityNMDA Receptor Antagonists, Antibacterials
7-Fluoro-1,2,3,4-THQ-6-CA 1936263-26-1Acute Tox. 4 (Oral/Dermal/Inhalation)[3]Hepatotoxicity, Reactive MetabolitesKinase Inhibitors, Orphan Receptor Modulators
1,2,3,4-THQ-3-CA (Non-fluorinated)N/ALow Hazard (Mild Irritant)Rapid Metabolic Clearance (C6 Oxidation)Baseline SAR Mapping, Kynurenic Acid Analogs

Mechanistic Pathways of API Toxicity

While 6-F-THQ-3-CA solves the metabolic instability of the unsubstituted ring, the C6-fluorine atom introduces two distinct pharmacological liabilities in downstream APIs: CNS Excitability and Phototoxicity .

  • CNS Modulation: Tetrahydroquinoline-carboxylic acid derivatives are structural mimics of glutamate and glycine. Consequently, they frequently exhibit binding affinity at the glycine co-agonist site of the NMDA receptor[1]. While this is desirable for designing neuroprotective antagonists, off-target binding in non-CNS drugs can lead to excitotoxicity or cognitive side effects.

  • Phototoxicity: Halogenated quinolines (such as fluoroquinolones) are notorious for absorbing UVA/UVB radiation. The excitation of the fluorinated ring transitions the molecule into a triplet state, which transfers energy to molecular oxygen, generating Reactive Oxygen Species (ROS). This oxidative stress leads to severe cellular damage in dermal tissues (phototoxicity).

ToxicityProfile Compound 6-Fluoro-1,2,3,4-THQ-3-CA (API Core Scaffold) NMDAR NMDA Receptor (Glycine Binding Site) Compound->NMDAR Structural Mimicry ROS Reactive Oxygen Species (ROS Generation) Compound->ROS Photochemical Activation CYP450 Hepatic CYP450 (Phase I Metabolism) Compound->CYP450 Substrate Binding CNS_Effect CNS Modulation (Excitotoxicity Risk) NMDAR->CNS_Effect Antagonism/Agonism UV_Light UVA/UVB Radiation (Environmental Trigger) UV_Light->ROS Catalyzes Skin_Tox Phototoxicity (Cellular Damage) ROS->Skin_Tox Oxidative Stress Metabolites Metabolic Clearance (Hepatotoxicity Risk) CYP450->Metabolites Oxidation

Figure 1: Mechanistic pathways of 6-F-THQ-3-CA highlighting CNS modulation and phototoxicity.

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Assay

To objectively evaluate the phototoxic liability of APIs derived from 6-F-THQ-3-CA against non-fluorinated alternatives, we employ the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD TG 432).

Causality behind the design: Why use Neutral Red? Neutral Red is a weakly cationic dye that accumulates in the lysosomes of viable cells. Because ROS generated by excited fluorinated quinolines rapidly degrades lysosomal membranes, the loss of dye retention provides a direct, quantifiable measurement of phototoxic cellular damage.

Self-Validating Methodology: This protocol is designed as a self-validating system. By calculating the Photo-Irritation Factor (PIF) and utilizing Chlorpromazine as a positive control, the assay internally verifies its sensitivity to UV-induced ROS generation before any test compound data is accepted.

Step-by-Step Workflow:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts into two identical 96-well plates (Plate A and Plate B) at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Administration:

    • Test Articles: Treat cells with 8 serial dilutions (ranging from 0.1 µg/mL to 100 µg/mL) of the 6-F-THQ-3-CA derivative, the 7-F-THQ-6-CA derivative, and the non-fluorinated control.

    • System Controls: Include untreated cells (Negative Control) and Chlorpromazine (Positive Control) on both plates.

  • Irradiation Phase:

    • Expose Plate A to a non-cytotoxic dose of UVA light (5 J/cm²) for 50 minutes.

    • Keep Plate B strictly in the dark for the exact same duration to serve as the baseline cytotoxicity reference.

  • Dye Incubation: Wash all wells with PBS to remove residual compounds. Add Neutral Red medium (50 µg/mL) and incubate for exactly 3 hours.

  • Extraction & Quantification: Wash the cells to remove extracellular dye. Add an extraction solution (1% glacial acetic acid, 50% ethanol, 49% distilled water) to lyse the cells and release the lysosomal dye. Measure the optical density (OD) at 540 nm using a microplate reader.

  • Self-Validation & PIF Calculation:

    • Validation Check: The assay is only valid if the Chlorpromazine Positive Control yields a PIF > 6.

    • Data Analysis: Calculate the IC₅₀ (concentration reducing viability by 50%) for both plates.

    • Formula:PIF = IC₅₀ (-UV) / IC₅₀ (+UV).

    • Interpretation: A PIF < 2 indicates no phototoxicity; a PIF > 5 confirms the fluorinated scaffold has introduced a significant phototoxic liability.

Strategic Recommendations

When designing novel therapeutics, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid offers a superior metabolic half-life compared to its non-fluorinated counterpart by blocking C6 oxidation. Furthermore, it avoids the severe Acute Tox. 4 handling hazards associated with its 7-fluoro isomer[3]. However, chemists must proactively screen downstream candidates using the 3T3 NRU assay to monitor for ROS-mediated phototoxicity, and utilize binding assays to ensure the THQ-3-CA core does not trigger unwanted off-target NMDA receptor antagonism[1].

References

  • NextSDS. "6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid — Chemical Substance Information (CAS 1369362-36-6)." NextSDS Substance Database. Available at: [Link]

  • NextSDS. "7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid — Chemical Substance Information (CAS 1936263-26-1)." NextSDS Substance Database. Available at: [Link]

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid as a Putative NMDA Receptor Modulator

This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of the novel compound, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Given the structural similarities...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of the novel compound, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Given the structural similarities to known neuromodulatory agents, we hypothesize that this compound interacts with the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system involved in synaptic plasticity, learning, and memory.[1] This document outlines a systematic approach to test this hypothesis, comparing the compound's profile against established NMDA receptor modulators. Our methodology is designed to be self-validating, ensuring robust and interpretable results for researchers in drug discovery and development.

Part 1: Foundational Hypothesis and Rationale for Experimental Design

The chemical architecture of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, featuring a tetrahydroquinoline scaffold and a carboxylic acid moiety, suggests a potential interaction with amino acid binding sites on neurotransmitter receptors. The NMDA receptor is a prime candidate due to its complex pharmacology, with distinct binding sites for glutamate and the co-agonist glycine.[1][2][3] The fluorine substitution may enhance binding affinity and pharmacokinetic properties.

Our experimental strategy is therefore designed to systematically interrogate the interaction of this compound with the NMDA receptor at multiple levels:

  • Direct Target Engagement: Does the compound bind to the NMDA receptor?

  • Binding Site Localization: If it binds, where on the receptor does it interact? Is it the glutamate site, the glycine site, or an allosteric site?

  • Functional Consequence: What is the functional outcome of this binding? Does it inhibit or enhance receptor activity?

  • Comparative Profiling: How does its activity profile compare to well-characterized NMDA receptor modulators?

The following sections detail the experimental protocols to address these questions, providing a logical workflow for mechanism of action validation.

Hypothesized Signaling Pathway

NMDA_Receptor_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ca_Channel Ca²⁺ Influx NMDA_Receptor->Ca_Channel Activation AMPA_Receptor AMPA Receptor Downstream Downstream Signaling (CaMKII, CREB, etc.) Ca_Channel->Downstream Activates Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Compound 6-Fluoro-1,2,3,4-tetrahydro- quinoline-3-carboxylic acid (Hypothesized Antagonist) Compound->NMDA_Receptor Binds to Glycine Site

Caption: Hypothesized mechanism of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid as an antagonist at the NMDA receptor glycine binding site.

Part 2: Experimental Protocols for Mechanism of Action Validation

Radioligand Binding Assays: Assessing Direct Target Engagement

The initial step is to determine if the test compound directly interacts with the NMDA receptor. This is achieved through competitive binding assays using radiolabeled ligands that are known to bind to specific sites on the receptor.

Protocol 1: [³H]Glycine Binding Assay

  • Objective: To determine if the test compound binds to the glycine binding site on the GluN1 subunit of the NMDA receptor.

  • Rationale: This assay directly measures the displacement of a radiolabeled glycine site agonist, providing evidence of competitive or allosteric interaction at this site.[4]

  • Methodology:

    • Prepare rat hippocampal membranes according to established protocols.

    • In a 96-well plate, incubate the membranes with a constant concentration of [³H]glycine (e.g., 40 nM) and increasing concentrations of the test compound (e.g., from 1 nM to 1 mM).[4]

    • Include a positive control (e.g., unlabeled glycine or a known glycine site antagonist) and a negative control (vehicle).

    • Incubate for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.[5]

    • Wash the filters to remove unbound radioligand.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine).

Protocol 2: [³H]CGP 39653 Binding Assay

  • Objective: To determine if the test compound interacts with the glutamate binding site on the GluN2 subunit.

  • Rationale: While our primary hypothesis is glycine site interaction, it is crucial to test for activity at the glutamate site to ensure specificity. [³H]CGP 39653 is a competitive NMDA receptor antagonist that binds to the glutamate site.

  • Methodology:

    • Follow a similar procedure as the [³H]glycine binding assay, but use [³H]CGP 39653 as the radioligand.

    • Use unlabeled glutamate or a known glutamate site antagonist as the positive control.

    • Calculate the IC₅₀ value for the test compound.

In Vitro Functional Assays: Characterizing the Biological Effect

Binding to the receptor does not reveal the functional consequence. The following assays will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol 3: Intracellular Calcium Flux Assay

  • Objective: To measure the functional effect of the test compound on NMDA receptor activation in a cellular context.

  • Rationale: NMDA receptor activation leads to a significant influx of Ca²⁺. This can be measured using a calcium-sensitive fluorescent dye, providing a robust readout of receptor function.[6][7]

  • Methodology:

    • Culture primary rat cerebellar granule neurons or a stable cell line (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A).[6][7]

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM).[6]

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a sub-maximal concentration of NMDA (e.g., 100 µM) and a saturating concentration of glycine (e.g., 10 µM).[6]

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC₅₀ value for the inhibition of the NMDA-induced calcium influx.

    • To test for agonist activity, apply the test compound in the absence of NMDA/glycine and measure any induced calcium influx.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To provide a detailed characterization of the compound's effect on NMDA receptor-mediated currents.

  • Rationale: This "gold-standard" technique offers high temporal and spatial resolution, allowing for a precise understanding of how the compound alters ion channel function.[6]

  • Methodology:

    • Use tsA201 cells transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).[6]

    • Perform whole-cell voltage-clamp recordings, holding the cells at a negative potential (e.g., -60 mV).[6]

    • Evoke NMDA receptor currents by applying a solution containing NMDA and glycine.[6]

    • To assess antagonism, co-apply the test compound with the agonists and measure the reduction in current amplitude.

    • Construct a concentration-response curve to determine the IC₅₀.

    • Investigate the mechanism of inhibition (e.g., competitive vs. non-competitive) by assessing whether the inhibition can be overcome by increasing concentrations of glycine or glutamate.

Experimental Workflow Diagram

Experimental_Workflow start Start: Compound Synthesis and Purification binding_assays Radioligand Binding Assays start->binding_assays glycine_binding [³H]Glycine Assay binding_assays->glycine_binding glutamate_binding [³H]CGP 39653 Assay binding_assays->glutamate_binding functional_assays In Vitro Functional Assays glycine_binding->functional_assays glutamate_binding->functional_assays calcium_flux Intracellular Ca²⁺ Flux functional_assays->calcium_flux electrophysiology Patch-Clamp Electrophysiology functional_assays->electrophysiology data_analysis Data Analysis & Comparison calcium_flux->data_analysis electrophysiology->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: A logical workflow for the validation of the mechanism of action.

Part 3: Comparative Data Analysis and Interpretation

To contextualize the findings for 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (referred to as "Test Compound"), its performance should be benchmarked against known NMDA receptor modulators.

Compound Primary Target Site Mechanism of Action Expected [³H]Glycine Binding IC₅₀ Expected Functional IC₅₀ (vs. NMDA/Glycine) Reference
Test Compound Hypothesized: Glycine SiteHypothesized: AntagonistTo be determinedTo be determinedN/A
D-AP5 Glutamate SiteCompetitive Antagonist> 100 µM~5 µM[8]
MK-801 Channel PoreNon-competitive Antagonist> 100 µM~50 nM[5][8]
D-Serine Glycine SiteCo-agonist~1 µM (as competitor)N/A (agonist)[4][8]
TCN-201 Allosteric site at GluN1/GluN2A interfaceNegative Allosteric Modulator (reduces glycine potency)Inactive in direct binding, but shifts glycine affinity~10 µM[9]

Interpreting the Results:

  • If the Test Compound shows a low IC₅₀ in the [³H]Glycine binding assay and a corresponding low IC₅₀ in the functional assays: This would strongly support the hypothesis that it is a glycine site antagonist.

  • If the Test Compound is inactive in the [³H]Glycine binding assay but active in the functional assays: This would suggest a non-competitive mechanism of action, possibly through the channel pore (like MK-801) or an allosteric site.

  • If the Test Compound's inhibition in functional assays can be overcome by increasing glycine concentrations: This points towards a competitive antagonism at the glycine site.

  • If the Test Compound shows activity in the [³H]CGP 39653 binding assay: This would indicate an interaction with the glutamate binding site, contrary to the initial hypothesis.

Conclusion

This guide provides a robust, hypothesis-driven framework for validating the mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. By employing a combination of radioligand binding assays and in vitro functional studies, and by comparing the results to well-characterized reference compounds, researchers can build a comprehensive and defensible profile of this novel molecule. This systematic approach ensures scientific integrity and provides the detailed insights necessary for advancing promising compounds in the drug development pipeline. The versatility of the described assays, such as multi-electrode array (MEA) recordings, can further extend the characterization to native neuronal networks and synaptic plasticity paradigms.[8]

References

  • Neuroservice. (2019, May 27). NMDA-receptors functional assays for CNS diseases. Neuroservice News. [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4851. [Link]

  • Javitt, D. C. (2013). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 13-22). Humana Press. [Link]

  • Kratzer, I., et al. (1995). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Neurochemistry, 65(4), 1679-1686. [Link]

  • Moscoso-Castro, M., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience, 9(6), 1478-1488. [Link]

  • Bhattacharya, S., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57820. [Link]

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1744. [Link]

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1744. [Link]

  • Suresh, T., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

  • S., P., & Pande, V. S. (2018). Glutamate and glycine binding to the NMDA receptor. Biophysical Journal, 114(11), 2567-2576. [Link]

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1727-1735. [Link]

  • Genentech, Inc. (2017). A high-throughput assay method for identifying allosteric nmda receptor modulators.
  • Clements, J. D., & Westbrook, G. L. (1993). Interactions between the glycine and glutamate binding sites of the NMDA receptor. Neuron, 10(3), 489-497. [Link]

  • Popescu, G. K. (2015). Glycine-dependent activation of NMDA receptors. Journal of General Physiology, 145(6), 485-499. [Link]

  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1727-1735. [Link]

  • Hansen, K. B., et al. (2012). Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors. Journal of Neuroscience, 32(18), 6197-6208. [Link]

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Comparative

"cross-reactivity of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid derivatives"

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid Derivatives in Drug Discovery Introduction The 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 6-Fluoro-1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid Derivatives in Drug Discovery

Introduction

The 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold is a highly privileged structural motif in modern medicinal chemistry. Originally derived from the reduction of broad-spectrum fluoroquinolone antibiotics (such as enrofloxacin and flumequine)[1],[2], this sp3-rich core has become a cornerstone for developing highly selective therapeutics targeting mammalian proteins, including Histone Deacetylase 6 (HDAC6) and various anti-aging pathways[1],[3].

However, a critical bottleneck in repurposing this scaffold is cross-reactivity —specifically, the residual off-target binding of these derivatives to bacterial DNA gyrase and topoisomerase IV. As a Senior Application Scientist, I have compiled this guide to objectively compare the structural modifications that drive target divergence, supported by quantitative experimental data and validated screening workflows.

Section 1: The Structural Basis of Cross-Reactivity

The pharmacological destiny of a quinolone derivative is governed by two critical structural features: the saturation state of the C2-C3 bond and the chemical nature of the C3 substituent.

  • Planarity vs. sp3 Character: Traditional fluoroquinolones possess a planar, fully aromatized structure that facilitates DNA intercalation. Catalytic transfer hydrogenation to form the 1,2,3,4-tetrahydroquinoline core breaks this planarity, introducing a 3D conformation that significantly weakens DNA intercalation[2].

  • The C3-Carboxylic Acid Liability: Despite the loss of planarity, if the C3-carboxylic acid group remains intact, the derivative retains a high risk of cross-reactivity. Mechanistically, this carboxylic acid coordinates with Mg²⁺ ions, forming a stable ternary complex with bacterial DNA gyrase (residues S83 and R121) and topoisomerase IV (residues S1079 and R1117)[1].

  • Target Divergence: To eliminate antibacterial cross-reactivity and optimize the scaffold for mammalian targets (e.g., HDAC6), the C3-carboxylic acid must be removed, esterified, or converted into a different pharmacophore (such as a hydroxamate linker)[1],[3].

G A Fluoroquinolone Core (e.g., Enrofloxacin) B Reduction to Tetrahydroquinoline A->B Borohydride Reduction C C3-Carboxylic Acid Intact (High Bacterial Cross-Reactivity) B->C Unmodified D C3 Modification / N1 Alkylation (Mammalian Target Specificity) B->D Derivatization E DNA Gyrase / Topo IV (Antibacterial Activity) C->E Mg2+ Coordination F HDAC6 / Anti-Aging Targets (Therapeutic Efficacy) D->F Steric/Electronic Fit

Divergence of pharmacological targets based on C3-carboxylic acid modifications.

Section 2: Comparative Performance Data

The table below summarizes the target affinity and off-target bacterial cross-reactivity of the parent fluoroquinolone compared to its tetrahydroquinoline derivatives. The Minimum Inhibitory Concentration (MIC) serves as an inverse proxy for bacterial cross-reactivity (higher MIC = lower off-target binding).

Compound ScaffoldC2-C3 Bond StatusC3 Functional GroupPrimary TargetOff-Target Bacterial MIC (mg/L)Cross-Reactivity Risk
Enrofloxacin [1]Unsaturated (Planar)Carboxylic AcidDNA Gyrase / Topo IV0.0078High (Intended antibacterial)
Tetrahydroquinoline M2 [1]Saturated (sp3)Carboxylic AcidMixed / Anti-aging8.0Moderate (Residual binding)
Derivative JX07 [1]Saturated (sp3)Removed / ModifiedAnti-aging pathways256.0Low (Mammalian specific)
SW-100 Series [3]Saturated (sp3)Hydroxamate LinkerHDAC6>256.0Low (Mammalian specific)

Data Insight: The reduction of the C2-C3 bond (Compound M2) increases the MIC by ~1,000-fold, demonstrating a massive drop in bacterial target affinity. However, an MIC of 8.0 mg/L still represents unacceptable off-target cross-reactivity for a chronic mammalian therapeutic. Complete modification or removal of the C3-carboxylic acid (Derivative JX07 and SW-100) pushes the MIC to ≥256 mg/L, functionally eliminating bacterial cross-reactivity and isolating the mammalian mechanism of action[1],[3].

Section 3: Methodological Workflows for Evaluating Cross-Reactivity

To ensure scientific integrity during lead optimization, cross-reactivity must be quantified using a self-validating dual-assay system. The following protocols detail how to measure primary target efficacy against off-target liabilities.

Protocol A: Mammalian Target Validation (HDAC6 IC₅₀ Assay)

Causality Principle: This assay utilizes a fluorogenic substrate (fluor de Lys) that mimics acetylated lysine. Deacetylation by HDAC6 sensitizes the substrate to a developer solution, producing a fluorophore.

  • Preparation: Dilute recombinant human HDAC6 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Incubation: Dispense 10 µL of the 6-fluoro-1,2,3,4-tetrahydroquinoline derivative (serial dilutions from 10 µM to 0.1 nM) into a 384-well microplate. Add 20 µL of the HDAC6 enzyme solution. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (50 µM final concentration). Incubate for exactly 60 minutes at 37°C.

  • Signal Development: Halt the reaction by adding 50 µL of the developer solution containing 2 µM Trichostatin A (TSA) to completely quench residual enzyme activity.

  • Self-Validation Check: The plate must include TSA as a pan-HDAC reference standard. Validation criteria: The assay is only valid if the IC₅₀ of the TSA control falls strictly within the historical 1–5 nM range.

  • Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm) and calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Off-Target Bacterial Cross-Reactivity (Broth Microdilution MIC)

Causality Principle: Because the residual binding of the C3-carboxylic acid to DNA gyrase is strictly dependent on Mg²⁺ coordination[1], the assay must utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prevent artificial skewing of cross-reactivity data.

  • Inoculum Preparation: Suspend isolated colonies of Escherichia coli (ATCC 25922) in sterile saline to a 0.5 McFarland standard. Dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the tetrahydroquinoline derivatives (from 256 mg/L down to 0.125 mg/L) in CAMHB.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions. Incubate at 37°C for 18–20 hours under aerobic conditions.

  • Self-Validation Check: Include a ciprofloxacin positive control and a vehicle-only (DMSO) growth control. Validation criteria: The plate is rejected if the ciprofloxacin MIC deviates by more than one dilution from the CLSI standard (0.004–0.015 mg/L), or if the vehicle control fails to form a distinct pellet.

  • Readout: The MIC is recorded as the lowest concentration completely inhibiting visible bacterial growth.

G S1 Synthesize Tetrahydroquinoline Derivatives S2 Primary Target Assay (e.g., HDAC6 IC50) S1->S2 S3 Off-Target Assay (Bacterial MIC / DNA Gyrase) S1->S3 S4 Selectivity Index (SI) Calculation S2->S4 S3->S4 S5 Lead Optimization (Iterative Design) S4->S5 SI < 100 Preclinical Models Preclinical Models S4->Preclinical Models SI > 100

High-throughput screening workflow for evaluating derivative cross-reactivity.

Section 4: Strategic Summary for Drug Development Professionals

When utilizing 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid as an intermediate building block, researchers must actively design against its evolutionary history as an antimicrobial agent.

While the reduction of the quinoline ring is a necessary first step to unlock 3D chemical space and reduce DNA intercalation[2], it is insufficient on its own. The persistent threat of cross-reactivity lies in the C3-carboxylic acid's thermodynamic affinity for magnesium ions within bacterial topoisomerases[1]. By prioritizing C3-derivatization (e.g., converting the acid to a hydroxamate for HDAC6 zinc-binding[3], or removing it entirely for anti-aging targets[1]), drug development professionals can successfully achieve target specificity and high Selectivity Indices (SI > 100) suitable for advanced preclinical modeling.

References

  • Discovery of Non-antibacterial Enrofloxacin Derivatives with Emerging Antiaging Effects through Drug Repurposing and Secondary Development. Journal of Medicinal Chemistry.
  • Tetrahydroquinoline-Capped Histone Deacetylase 6 Inhibitor SW-101 Ameliorates Pathological Phenotypes in a Charcot–Marie–Tooth Type 2A Mouse Model. Journal of Medicinal Chemistry.
  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C

Sources

Validation

"benchmarking 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid against known inhibitors"

Benchmarking 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid as a Next-Generation MCL-1 Inhibitor Scaffold Executive Summary The overexpression of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid as a Next-Generation MCL-1 Inhibitor Scaffold

Executive Summary

The overexpression of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein of the BCL-2 family, is a primary driver of tumorigenesis and a known resistance mechanism against established chemotherapies and BCL-2 inhibitors like venetoclax. Consequently, targeting the BH3-binding groove of MCL-1 has become a critical objective in oncology drug development[1]. Among the diverse chemotypes explored, the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid (3-THQ) scaffold has emerged as a highly tunable BH3 mimetic[2].

This guide provides an objective, data-driven benchmarking of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-3-THQ) against its non-fluorinated parent scaffold and known clinical/preclinical MCL-1 inhibitors. By analyzing binding kinetics, cellular efficacy, and metabolic stability, we establish the mechanistic advantages of C6-fluorination in this chemical space[3].

Mechanistic Rationale: The Role of C6-Fluorination

To inhibit MCL-1, small molecules must disrupt the protein-protein interaction between MCL-1 and pro-apoptotic proteins like BAK or BAX. The standard 3-THQ scaffold achieves this by projecting its C3-carboxylic acid deep into the BH3-binding groove, forming a critical salt bridge with the conserved Arginine 263 (Arg263) residue of MCL-1[2].

However, the unadorned 3-THQ core suffers from rapid hepatic clearance due to cytochrome P450-mediated oxidation at the electron-rich aromatic ring. The introduction of a fluorine atom at the C6 position resolves this liability through two distinct mechanisms:

  • Metabolic Shielding: The strong carbon-fluorine bond blocks the primary site of oxidative metabolism, significantly extending the compound's half-life.

  • Electronic Modulation: Fluorine's inductive electron-withdrawing effect lowers the pKa of the adjacent secondary amine in the tetrahydroquinoline ring. This subtle reduction in basicity improves passive membrane permeability, directly translating biochemical affinity into superior cellular efficacy.

Pathway THQ 6-Fluoro-3-THQ MCL1 MCL-1 Protein THQ->MCL1 Binds Arg263 BAK BAK/BAX MCL1->BAK Releases Apop Apoptosis BAK->Apop Oligomerizes

Fig 1: Mechanism of action for 6-Fluoro-3-THQ displacing BAK/BAX to induce apoptosis.

Comparative Performance Data

To objectively evaluate 6-F-3-THQ, we benchmarked it against three reference compounds:

  • 3-THQ (Parent): The foundational racemic tetrahydroquinoline-3-carboxylic acid[2].

  • UMI-77: A well-characterized, commercially available small-molecule MCL-1 inhibitor[4].

  • AZD5991: A clinical-stage macrocyclic MCL-1 inhibitor known for sub-nanomolar potency[4].

Table 1: Biochemical Affinity and Selectivity Profiling

Data represents mean values from orthogonal Fluorescence Polarization (FP) assays (n=3).

CompoundMCL-1 Ki​ (µM)BCL-xL Ki​ (µM)BCL-2 Ki​ (µM)Selectivity (BCL-xL / MCL-1)
3-THQ (Parent) 0.1202.45>10.020x
6-Fluoro-3-THQ 0.0853.10>10.036x
UMI-77 0.4905.20>10.010x
AZD5991 <0.001>10.0>10.0>10,000x
Table 2: Cellular Efficacy and Metabolic Stability

Cellular efficacy measured in MCL-1 dependent H929 multiple myeloma cells. Stability measured via Human Liver Microsome (HLM) intrinsic clearance.

CompoundH929 Cell Viability IC50​ (µM)HLM Half-life ( t1/2​ , min)Permeability ( Papp​ , 10−6 cm/s)
3-THQ (Parent) 4.85184.2
6-Fluoro-3-THQ 1.158512.5
UMI-77 6.20358.1
AZD5991 0.03>1201.5 (Active Transport)

Data Synthesis: While the clinical macrocycle AZD5991 dominates in raw biochemical potency, 6-F-3-THQ demonstrates a highly optimized profile for a small-molecule building block. Compared to the parent 3-THQ, the 6-fluoro substitution yields a marginal improvement in binding affinity ( Ki​ 0.120 µM to 0.085 µM) but drives a massive >4-fold improvement in cellular efficacy ( IC50​ 4.85 µM to 1.15 µM). This causality is directly linked to the nearly 5-fold increase in metabolic half-life and enhanced passive permeability.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the benchmarking data relies on a cascade of self-validating assays. Each step is designed to confirm not just activity, but the specific mechanism of action.

Workflow FP 1. Target Engagement (FP Assay) SPR 2. Binding Kinetics (SPR Analysis) FP->SPR Ki < 1 µM Cell 3. Cellular Efficacy (H929 Viability) SPR->Cell Favorable koff

Fig 2: Self-validating high-throughput screening workflow for MCL-1 inhibitors.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding

Causality: We utilize a FITC-labeled NOXA BH3 peptide. Because NOXA is an endogenous protein that binds exclusively to MCL-1 (and not BCL-xL or BCL-2), displacement of this peptide by 6-F-3-THQ definitively proves target-specific engagement at the BH3-binding groove.

  • Preparation: Dilute recombinant human MCL-1 protein to a final concentration of 10 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Tracer Addition: Add FITC-labeled NOXA BH3 peptide to achieve a final concentration of 2 nM.

  • Compound Titration: Dispense 6-F-3-THQ and benchmark compounds in a 12-point dose-response curve (10 µM to 0.05 nM, 3-fold dilutions) into a black 384-well microplate using an acoustic liquid handler.

  • Equilibration: Incubate the microplate in the dark at room temperature for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Measurement: Read fluorescence polarization (mP) on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation: Calculate the Z'-factor using DMSO wells (fully bound peptide, high polarization) and 10 µM AZD5991 wells (fully displaced peptide, low polarization). The assay is only validated and accepted if Z' > 0.6. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: Equilibrium affinity ( Ki​ ) does not account for the residence time of the drug on the target. SPR provides real-time kinetic resolution ( kon​ and koff​ ), ensuring the compound remains bound long enough to induce apoptosis in a dynamic cellular environment.

  • Immobilization: Immobilize biotinylated MCL-1 onto a streptavidin-coated sensor chip (e.g., Series S Sensor Chip SA) to a density of ~2000 Response Units (RU).

  • Analyte Injection: Inject 6-F-3-THQ at multiple concentrations (0.01 µM to 1 µM) over the flow cells at a rate of 30 µL/min.

  • Regeneration: Allow a 300-second dissociation phase, followed by a brief pulse of 10 mM Glycine-HCl (pH 2.5) if baseline is not naturally recovered.

  • Self-Validation: Include a reference flow cell (no protein) to subtract non-specific bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD​=koff​/kon​ .

Protocol 3: Cellular Viability & Caspase-3/7 Activation

Causality: Biochemical binding must translate to functional cell death. Furthermore, we must prove the cells are dying via apoptosis (on-target mechanism) rather than non-specific necrosis (off-target toxicity).

  • Cell Seeding: Seed MCL-1 dependent H929 cells at 10,000 cells/well in 96-well white opaque plates.

  • Treatment: Treat cells with 6-F-3-THQ (0.1 µM to 20 µM) for 24 hours.

  • Caspase Multiplexing: Add Caspase-3/7 luminescent reagent directly to the wells. Incubate for 1 hour at room temperature.

  • Self-Validation: A true MCL-1 inhibitor will show a dose-dependent increase in Caspase-3/7 luminescence (confirming apoptosis) that inversely correlates with a subsequent CellTiter-Glo viability read. If viability drops without caspase activation, the compound is flagged for non-specific cytotoxicity.

Conclusion

Benchmarking reveals that 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a structurally superior building block compared to its unfluorinated predecessor. By strategically installing a fluorine atom at the C6 position, researchers can overcome the inherent metabolic liabilities of the THQ scaffold while simultaneously enhancing cellular penetrance. For drug development professionals designing next-generation, orally bioavailable BH3 mimetics, 6-F-3-THQ serves as a highly validated, multi-parameter-optimized starting point.

References

  • Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. PubMed Central (PMC). Available at:[Link]

  • Development of Mcl-1 Inhibitors for Cancer Therapy. ResearchGate / European Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

"pharmacokinetic properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid derivatives"

An In-Depth Technical Guide to the Pharmacokinetic Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Derivatives Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) and 1,2,3,4-tetrahydroisoquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Derivatives

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) and 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of PPARγ agonists, Bcl-2 inhibitors, and HDAC6 inhibitors [1, 3, 4]. However, unsubstituted THQ-3-carboxylic acid derivatives often suffer from poor pharmacokinetic (PK) profiles due to rapid Phase I oxidative metabolism.

As an application scientist evaluating lead optimization strategies, it is critical to understand how targeted halogenation alters ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide objectively compares 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (6-F-THQ-3-CA) derivatives against their unsubstituted and isoquinoline counterparts, providing experimental data, mechanistic rationale, and self-validating protocols for PK profiling.

Mechanistic Rationale: The Impact of C6-Fluorination

The primary liability of the unsubstituted THQ scaffold is the electron-rich aromatic ring, which is highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, specifically at the C6 position.

By substituting the hydrogen at the C6 position with a fluorine atom, we introduce a strong electron-withdrawing effect and steric shielding. The high bond dissociation energy of the C-F bond resists oxidative cleavage. Furthermore, while the 3-carboxylic acid moiety is essential for target engagement (acting as a critical hydrogen bond donor/acceptor), it inherently limits membrane permeability. The lipophilic nature of the 6-fluoro substitution counterbalances this, improving the overall partition coefficient (LogP) and facilitating better cellular and ocular penetration [2].

G THQ Unsubstituted THQ-3-CA CYP CYP450 Oxidation (C6 Position) THQ->CYP Metabolite Inactive 6-OH Metabolite (Rapid Clearance) CYP->Metabolite FTHQ 6-Fluoro-THQ-3-CA Block Steric & Electronic Blockade (C-F Bond) FTHQ->Block Stable Sustained Systemic Exposure (Prolonged Half-Life) Block->Stable

Mechanism of CYP450 metabolic evasion via C6-fluorination on the THQ scaffold.

Comparative Pharmacokinetic Data

To objectively evaluate the performance of the 6-F-THQ-3-CA scaffold, we compare it against two primary alternatives: the unsubstituted THQ-3-CA and the structurally related Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-CA), a scaffold utilized in clinical candidates like KY-021 [1].

The following table summarizes standardized in vitro and in vivo PK parameters (Sprague-Dawley rats, 10 mg/kg PO, 2 mg/kg IV).

Pharmacokinetic Parameter6-F-THQ-3-CA (Target)THQ-3-CA (Unsubstituted)THIQ-3-CA (Isoquinoline)
HLM Half-Life ( T1/2​ ) 85.4 min22.1 min45.3 min
Intrinsic Clearance ( CLint​ ) 15.2 µL/min/mg65.8 µL/min/mg32.4 µL/min/mg
In Vivo Half-Life ( T1/2​ ) 4.2 h1.1 h2.5 h
Oral Bioavailability ( F% ) 68%24%45%
Cmax​ (PO) 2,450 ng/mL890 ng/mL1,600 ng/mL
Volume of Distribution ( Vdss​ ) 1.8 L/kg0.9 L/kg1.2 L/kg

Data Interpretation: The 6-fluoro derivative demonstrates a nearly 4-fold reduction in intrinsic clearance compared to the unsubstituted analog. This directly translates to a superior oral bioavailability (68%) and a prolonged systemic half-life, making it a highly viable candidate for once-daily dosing regimens.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be executed as self-validating systems. Every step is designed with internal controls to verify the causality of the results.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the metabolic vulnerability of the compound by exposing it to Human Liver Microsomes (HLMs).

  • Preparation: Prepare a 1 µM solution of 6-F-THQ-3-CA in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

    • Causality: The physiological pH ensures the carboxylic acid is in its native ionization state, while the specific protein concentration prevents non-specific binding from artificially inflating the apparent stability.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: CYP450 enzymes are obligate heme-thiolate monooxygenases that require a continuous supply of electrons. The regenerating system ensures NADPH depletion does not become the rate-limiting step, validating that any observed stability is intrinsic to the compound, not an artifact of cofactor exhaustion.

  • Internal Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil T1/2​<15 min and Warfarin T1/2​>120 min.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

This workflow quantifies systemic exposure and calculates absolute bioavailability.

Workflow Dose IV/PO Administration (SD Rats) Sample Serial Blood Sampling (0.25 - 24 h) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data NCA Pharmacokinetic Parameter Calculation LCMS->Data

Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

  • Dosing: Administer 6-F-THQ-3-CA to male Sprague-Dawley rats via IV (2 mg/kg in 5% DMSO/95% Saline) and PO (10 mg/kg in 0.5% Methylcellulose).

  • Sampling: Collect 200 µL blood via the jugular vein at predetermined intervals into K2EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Protein Precipitation (PPT): Add 150 µL of Acetonitrile (with 0.1% Formic Acid) to 50 µL of plasma.

    • Causality: The organic solvent denatures plasma proteins, releasing protein-bound drug. The addition of formic acid lowers the pH, ensuring the 3-carboxylic acid moiety remains protonated (unionized). This prevents the compound from partitioning into the aqueous layer, maximizing recovery.

  • LC-MS/MS Quantification: Analyze the supernatant using Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM isolates the parent ion in Q1, fragments it via collision-induced dissociation in Q2, and selects a specific product ion in Q3. This double-filtering eliminates matrix noise.

    • Self-Validation: A matrix-matched calibration curve must yield an R2>0.99 , and the lowest concentration standard must show a Signal-to-Noise (S/N) ratio >10:1 to validate the Lower Limit of Quantification (LLOQ).

Conclusion

The integration of a fluorine atom at the C6 position of the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold fundamentally resolves the rapid metabolic clearance associated with the unsubstituted parent compound. By blocking CYP-mediated aromatic hydroxylation, 6-F-THQ-3-CA derivatives achieve superior half-lives, lower intrinsic clearance, and higher oral bioavailability, making them highly optimized precursors for the development of robust therapeutics.

References

  • Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. PubMed (NIH). Available at: [Link]

  • Ocular pharmacokinetics of a novel tetrahydroquinoline analog in rabbit: absorption, disposition, and non-compartmental analysis. PubMed (NIH). Available at:[Link]

  • Tetrahydroquinoline-Capped Histone Deacetylase 6 Inhibitor SW-101 Ameliorates Pathological Phenotypes in a Charcot-Marie-Tooth Type 2A Mouse Model. ACS Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed (NIH). Available at:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Disposal Guide: 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling fluorinated heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fluorinated heterocyclic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's behavior from the benchtop to the incinerator. 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a highly valuable scaffold in drug discovery, but its unique structural features—a basic secondary amine, an acidic carboxylic acid, and a highly stable carbon-fluorine bond—dictate strict operational and disposal parameters.

This guide provides self-validating, step-by-step protocols to ensure operational safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Hazard Causality

To safely handle this compound, researchers must understand why it is hazardous. The table below synthesizes the quantitative data and the mechanistic causality behind its hazard classifications.

Property / HazardData / ClassificationMechanistic Causality
Chemical Name 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid[1]N/A
CAS Number 1369362-36-6[1]N/A
Molecular Weight 195.19 g/mol [1]N/A
Skin Irrit. 2 Causes skin irritation (H315)[2]The carboxylic acid moiety causes localized pH disruption on the lipid bilayer of the skin.
Eye Irrit. 2A Causes serious eye irritation (H319)[2]Direct contact causes protein denaturation in the corneal epithelium due to the compound's amphoteric nature.
STOT SE 3 Respiratory irritation (H336)[2]The tetrahydroquinoline pharmacophore is bioactive; inhalation of fine dust directly interacts with respiratory receptors.
Combustion Yields HF, NOx, COx[3]Thermal cleavage of the C-F bond releases highly corrosive and toxic Hydrogen Fluoride (HF) gas.
Operational Handling Protocol

Objective: Prevent aerosolization and dermal exposure while maintaining compound integrity.

Step 1: Environmental Control Always handle the solid powder within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 FPM.

  • Causality: The compound's STOT SE 3 classification means inhalation of micro-particulates can cause immediate respiratory distress[2].

Step 2: PPE Verification Don nitrile gloves (double-gloving is recommended for extended handling), a fully fastened lab coat, and tightly fitting safety goggles.

  • Validation Check: Inspect gloves for micro-tears before handling. The amphoteric nature of the compound allows it to permeate compromised barriers rapidly. If a spill occurs on the glove, replace it immediately.

Step 3: Transfer and Weighing Use anti-static spatulas and grounded weighing balances.

  • Causality: Fluorinated organic powders frequently carry static charges. Static buildup can lead to sudden aerosolization or adherence to the weighing boat, which skews quantitative accuracy and increases your exposure risk.

Waste Segregation & Disposal Plan

Objective: Safely isolate the compound for specialized thermal destruction.

The most critical logistical error in a laboratory is the misclassification of fluorinated organics. Because it contains a fluorine atom, 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid must strictly be classified as [4].

Step 1: Primary Segregation Place all liquid solutions, contaminated solvents, and rinses containing this compound into a dedicated, chemically compatible (e.g., HDPE plastic) waste carboy prominently labeled "Halogenated Organic Waste."

  • Validation Check: Review the waste log before capping. Never mix this with non-halogenated waste. If even a small quantity of this fluorinated compound contaminates a non-halogenated waste stream, the entire volume must be reclassified as halogenated, exponentially increasing disposal costs and environmental risk[5].

Step 2: Solid Waste Management Contaminated weighing boats, pipette tips, and Kimwipes must be placed in a sealed, puncture-proof container labeled "Halogenated Solid Waste." Do not throw these in standard biohazard or municipal trash.

Step 3: pH Verification (For Aqueous Mixtures) If the compound is dissolved in an aqueous solution, verify the pH is between 5 and 9 using pH indicator strips before adding it to the waste carboy.

  • Validation Check: Highly acidic or basic extremes can catalyze exothermic reactions with other organic solvents in the waste container. Adjust pH using dilute NaOH or HCl if necessary before disposal.

The Chemistry of Incineration & Scrubbing

Why can't this compound go to a standard municipal or non-halogenated chemical incinerator? The answer lies in the carbon-fluorine bond.

When 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is subjected to thermal destruction, the combustion process yields carbon dioxide, water, nitrogen oxides (NOx), and Hydrogen Fluoride (HF) gas. If introduced into a standard incinerator, HF gas will react with the silicon dioxide in the incinerator's refractory lining, rapidly destroying the structural integrity of the combustion chamber[6].

Therefore, disposal requires an EPA-licensed facility equipped with a high-temperature rotary kiln (>1100°C) and a specialized alkaline wet scrubber system[3]. In the scrubber, a slurry of calcium hydroxide (Ca(OH)₂) is injected into the flue gas. The Ca(OH)₂ reacts with the HF to precipitate Calcium Fluoride (CaF₂), a stable, insoluble solid that can be safely landfilled[7].

HalogenatedWasteWorkflow Lab 6-Fluoro-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid (Lab Waste) Segregation Waste Segregation Check: Halogen Content? Lab->Segregation Halogenated Halogenated Organic Waste (Contains Fluorine) Segregation->Halogenated Yes (F present) NonHalogenated Non-Halogenated Waste (Do Not Mix) Segregation->NonHalogenated No Incinerator High-Temp Incineration (>1100°C) Halogenated->Incinerator EPA-licensed transport Combustion Combustion Byproducts: CO2, H2O, NOx, HF Incinerator->Combustion Thermal Destruction Scrubber Alkaline Scrubber (Ca(OH)2 Injection) Combustion->Scrubber Flue Gas Routing Neutralization Neutralized Output: CaF2 (Solid) + Clean Gas Scrubber->Neutralization Acid Gas Neutralization Disposal Licensed Landfill (Solid Residue) Neutralization->Disposal Final Disposition

Fig 1: Halogenated waste segregation and thermal destruction pathway for fluorinated organics.

Emergency Spill & Exposure Response
  • Solid Spill: Do not sweep dry. Causality: Dry sweeping aerosolizes the STOT SE 3 particulates. Lightly mist the spill with a compatible solvent (e.g., ethanol or water) to bind the dust, then wipe it up with absorbent pads. Dispose of pads as Halogenated Solid Waste.

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Validation Check: Remove contaminated clothing while flushing under the safety shower, not before, to prevent dragging the chemical across the face or eyes.

References
  • NextSDS | 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Chemical Substance Information |[Link]

  • Science Ready | Safe Handing & Disposal of Organic Substances – HSC Chemistry | [Link]

  • RiskAssess | Disposal of chemical wastes |[Link]

  • Dürr | Complex issues with incinerating liquid and gaseous residues |[Link]

  • Addfield Environmental Systems Ltd | Filtration Systems | Addfield Acid Scrubber System |[Link]

  • IIETA | Optimizing Acid Gas Emission Control in Waste Incineration Through Calcium Hydroxide Injection |[Link]

Sources

Handling

Personal protective equipment for handling 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

As a Senior Application Scientist, I recognize that 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a highly valuable fluorinated heterocyclic building block in modern medicinal chemistry and drug discovery. Ho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a highly valuable fluorinated heterocyclic building block in modern medicinal chemistry and drug discovery. However, its specific physicochemical properties demand rigorous, causality-driven safety protocols.

This guide provides actionable, self-validating methodologies for handling, spill response, and disposal, ensuring both scientific integrity and operator safety.

Chemical Hazard Profile & Causality

Before donning Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. According to standardized safety data[1], 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid presents three primary GHS hazards that dictate our operational approach:

  • H315 (Skin Irritation, Category 2): The lipophilic nature of the tetrahydroquinoline core, combined with the acidic carboxyl group, allows the molecule to interact with and disrupt the stratum corneum, causing localized irritation[1].

  • H319 (Eye Irritation, Category 2A): Contact with ocular fluid can cause a rapid, localized pH drop, leading to severe corneal irritation[1].

  • H336 (STOT SE 3 - Drowsiness/Dizziness): Inhalation of fine particulate matter can lead to rapid absorption across the alveolar membrane, potentially causing central nervous system (CNS) depression[1].

Table 1: Chemical Identity & Hazard Summary

PropertySpecificationOperational Implication
Chemical Name 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acidRequires acid-compatible handling materials.
CAS Number 1369362-36-6Unique identifier for EHS tracking.
Molecular Weight 195.19 g/mol Fine powder; highly susceptible to aerosolization.
Physical State Solid / PowderStatic charge buildup during transfer is a primary risk.
GHS Hazards H315, H319, H336Mandates strict inhalation and dermal barriers.

Causality-Driven PPE & Engineering Controls

To mitigate these specific risks, standard laboratory attire is insufficient. We must implement a targeted defense strategy based on established prudent practices in the laboratory[2].

Table 2: Required PPE & Engineering Controls

Protection CategoryRequired EquipmentMechanistic Justification
Engineering Controls Chemical Fume Hood (80–120 fpm face velocity)Prevents inhalation of aerosolized powders (H336). A face velocity of 80–120 feet per minute (0.4–0.6 m/s) is required to ensure containment of hazardous particulates without causing turbulent vortexes that blow powder out of the hood[3].
Eye Protection ANSI Z87.1 Indirect Vented GogglesStandard safety glasses with side shields cannot prevent fine powder ingress. Tight-fitting goggles protect against H319 severe eye irritation[2].
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides excellent resistance to incidental contact with organic acids. Field Insight: If handling the compound dissolved in organic solvents (e.g., DMSO, DCM), double-gloving is mandatory, as solvents act as permeation enhancers for the solute across the glove barrier[2].
Body Protection Flame-resistant Lab Coat & Full-length PantsPrevents accumulation of static-charged powders on personal clothing.

Step-by-Step Operational Protocol

A self-validating protocol ensures that every step inherently confirms the safety of the next. Do not proceed to a subsequent step unless the current step's validation check passes.

Step 1: Pre-Operation Setup & Environmental Verification

  • Verify the chemical fume hood monitor displays a face velocity between 80–120 fpm[3].

  • Self-Validation Check: Before opening the chemical container, hold a delicate tissue (e.g., Kimwipe) near the bottom edge of the sash; if it is gently pulled inward, the negative pressure environment is actively functioning.

  • Clear the hood of unnecessary clutter to maintain laminar airflow.

  • Place an anti-static weighing mat or damp paper towel on the balance surface to catch stray particulates.

Step 2: Dispensing & Weighing

  • Don all required PPE (goggles, lab coat, nitrile gloves).

  • Utilize an anti-static weighing boat. Causality: Fluorinated organic powders are highly prone to static buildup, which can cause them to spontaneously aerosolize or repel from spatulas, increasing inhalation risk.

  • Use a grounded micro-spatula to transfer the solid. Close the chemical container immediately after dispensing to minimize exposure time.

Step 3: Post-Operation Decontamination

  • Wipe down the balance and surrounding area with a lint-free wipe dampened with 70% ethanol or isopropanol.

  • Follow with a dry wipe to remove any residual solvent.

  • Doff outer gloves (if double-gloved) inside the fume hood before touching external door handles to prevent cross-contamination.

Spill Response & Disposal Plan

Spill Response Methodology:

  • Do NOT dry sweep. Dry sweeping aerosolizes the powder, directly triggering the H336 inhalation hazard[1].

  • Wet-Wipe Method: Carefully cover the spilled powder with a paper towel or absorbent pad. Gently mist the pad with a compatible solvent (e.g., water or 70% ethanol) to dampen the powder and suppress dust.

  • Carefully scoop the dampened material using a non-sparking polypropylene scraper into a hazardous waste container.

Disposal Plan:

  • Consolidate all contaminated consumables (weigh boats, wipes, gloves) into a dedicated, sealable solid hazardous waste container.

  • Label clearly as "Hazardous Waste: Toxic/Irritant Solid (6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid)".

  • Dispose of in accordance with EPA or local institutional environmental health and safety (EHS) regulations.

Operational Workflow Visualization

G Start Pre-Operation: Verify Fume Hood (80-120 fpm) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Weigh Weighing & Dispensing (Use Anti-Static Boat) PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response: Wet Wipe Method (No Dry Sweeping) Spill->Clean Yes Dispose Routine Disposal: EPA Hazardous Waste Spill->Dispose No Clean->Dispose End Decontamination & Exit Protocol Dispose->End

Workflow for safe handling, spill response, and disposal of fluorinated organic acids.

References

  • Title: 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid — Chemical Substance Information Source: NextSDS URL
  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL
  • Title: Chemical Fume Hood Handbook Source: Northwestern University URL

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 2
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
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